Thietan-3-amine hydrobromide
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
thietan-3-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS.BrH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWLNHQBDHXNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693516 | |
| Record name | Thietan-3-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943437-99-8 | |
| Record name | Thietan-3-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Thietan-3-amine hydrobromide CAS number 128861-76-7"
The following technical guide details the chemical profile, synthesis, and application of Thietan-3-amine hydrobromide , a critical sulfur-containing heterocyclic building block.
Strategic Utility, Synthesis, and Application in Medicinal Chemistry
Executive Summary
Thietan-3-amine hydrobromide (CAS 128861-76-7) is the stabilized salt form of 3-aminothietane, a four-membered sulfur-containing heterocycle. In modern drug discovery, it serves as a high-value bioisostere for cyclobutane, azetidine, and oxetane rings. Its primary utility lies in its ability to modulate lipophilicity (LogD) and metabolic stability without significantly altering the steric footprint of a lead compound.
Unlike its oxygen (oxetane) and nitrogen (azetidine) analogs, the thietane ring offers a unique "Three-in-One" chemical versatility: the sulfur atom can be selectively oxidized to sulfoxides (S=O) or sulfones (O=S=O), allowing medicinal chemists to fine-tune polarity and pKa post-synthesis. This guide outlines the handling, synthesis, and strategic deployment of this compound.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
The hydrobromide salt is the preferred storage form due to the inherent instability and volatility of the free amine base, which is prone to ring-opening polymerization and oxidation.
| Property | Data |
| IUPAC Name | Thietan-3-amine hydrobromide |
| Synonyms | 3-Aminothietane HBr; 3-Thietanamine hydrobromide |
| Molecular Weight | 170.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 185–190 °C (Decomposes) |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O |
| Hygroscopicity | High (Store under desiccant) |
| Odor | Mild sulfurous (attenuated compared to free base) |
Strategic Utility in Drug Design
The "Three-in-One" Fragment Concept
Thietan-3-amine is not merely a spacer; it is a tunable scaffold. The sulfur atom allows for late-stage functionalization that dramatically alters physicochemical properties.
-
S(II) Thietane: Lipophilic, mimics cyclobutane.[1]
-
S(IV) Sulfoxide: Introduces chirality (if monosubstituted) and polarity; H-bond acceptor.
-
S(VI) Sulfone: Highly polar, strong electron-withdrawing group (EWG), metabolically stable.
Bioisosteric Relationships
The thietane ring possesses a "pucker" angle of ~35°, creating a specific vector for substituents at the 3-position. This geometric constraint is often exploited to lock pharmacophores into active conformations, improving potency compared to flexible alkyl chains.
Figure 1: Workflow for utilizing Thietan-3-amine to modulate lead compound properties.
Synthesis & Production Protocols
Expertise Note: While direct displacement of 3-halothietanes with ammonia is theoretically possible, it often leads to ring opening or polymerization. The most robust route for research-grade purity involves the reductive amination of thietan-3-one or the Gabriel synthesis approach.
Protocol A: Reductive Amination (Recommended for Scale-up)
This method avoids the use of toxic azide intermediates.
Reagents:
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Hydrobromic acid (48% aq)
Step-by-Step Methodology:
-
Imine Formation: Dissolve thietan-3-one (1.0 eq) in dry Methanol. Add Ammonium Acetate (10.0 eq) and stir at room temperature for 1 hour under N₂ atmosphere.
-
Reduction: Cool the mixture to 0°C. Slowly add NaBH₃CN (1.5 eq) portion-wise. Allow to warm to RT and stir for 12 hours.
-
Quench & Extraction: Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (DCM) x3.
-
Salt Formation (Critical): Dry the organic layer over Na₂SO₄.[2] Filter. Do not evaporate to dryness yet (free base is volatile).
-
Precipitation: Cool the DCM solution to 0°C. Add HBr (48% aq) or HBr in Acetic acid dropwise until pH < 3. The hydrobromide salt will precipitate.
-
Purification: Filter the white solid and wash with cold diethyl ether to remove residual sulfurous byproducts. Recrystallize from Ethanol/Ether if necessary.
Protocol B: Retrosynthetic Analysis
Figure 2: Retrosynthetic pathway from Epichlorohydrin to Thietan-3-amine HBr.
Analytical Characterization
To validate the identity of CAS 128861-76-7, the following spectral features must be observed.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 8.30 (br s, 3H): Ammonium protons (–NH₃⁺). Broad signal indicates salt formation.
-
δ 4.15 (m, 1H): Methine proton at C3. The quintet-like splitting arises from coupling to four adjacent protons on C2 and C4.
-
δ 3.45 (dd, 2H) & δ 3.20 (dd, 2H): Methylene protons at C2 and C4. These appear as distinct sets due to the puckered ring conformation, often simplifying to a multiplet in lower-resolution scans.
¹³C NMR (DMSO-d₆)
-
δ 42.1: C3 (CH-NH₃⁺)
-
δ 33.5: C2, C4 (CH₂-S)
Handling, Stability & Safety
Trustworthiness Check: This compound is a primary amine salt. While the HBr stabilizes it, the free base generated in situ during reactions is nucleophilic and air-sensitive.
-
Storage: Store at 2–8°C under Argon. The compound is hygroscopic; moisture absorption leads to hydrolysis and "clumping."
-
Incompatibility: Avoid strong oxidizing agents (unless intentional S-oxidation is desired) and strong bases (releases the volatile, malodorous free amine).
-
Toxicology:
References
-
PubChem. (2025).[4][7][9][5] Thietan-3-amine hydrobromide - Compound Summary. National Library of Medicine. [Link]
- Syngenta Participations AG. (2013). Processes for the preparation of thietanamine. WO2013007582A2.
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Thietane-Containing Spirocycles. Journal of Organic Chemistry.
-
ChemRxiv. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. American Chemical Society.[9] [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Oxan-3-amine | C5H11NO | CID 5200320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Thietan-3-amine | C3H7NS | CID 14594132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Thietan-3-amine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Introduction
Thietan-3-amine and its salts, such as the hydrobromide, are valuable saturated heterocyclic building blocks in medicinal chemistry and drug development.[1] The four-membered thietane ring, a sulfur analog of oxetane, imparts unique physicochemical properties to molecules, including improvements in metabolic stability and aqueous solubility. A thorough understanding of the spectroscopic signature of Thietan-3-amine hydrobromide is critical for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry workflows.
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Thietan-3-amine hydrobromide. It combines data from related structures with established spectroscopic principles to offer a comprehensive reference for researchers. The causality behind spectral features is explained to provide a deeper understanding of the structure-property relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Thietan-3-amine hydrobromide in solution. The hydrobromide salt form significantly influences the chemical environment, particularly of the protons and carbons near the ammonium group, compared to the free amine.
Rationale for Experimental Protocol
The choice of solvent is critical for NMR analysis of amine salts. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices. D₂O is often preferred for its ability to readily dissolve the salt and exchange with the acidic N-H protons, which simplifies the spectrum by causing their signal to disappear. DMSO-d₆, being aprotic, allows for the observation of the N-H protons, which typically appear as a broad signal due to coupling with the quadrupolar ¹⁴N nucleus and chemical exchange. For this guide, we will reference a protocol using D₂O to achieve a high-resolution spectrum of the carbon skeleton.
Detailed Experimental Protocol: NMR
-
Sample Preparation : Accurately weigh 5-10 mg of Thietan-3-amine hydrobromide. Dissolve the sample in ~0.6 mL of Deuterium Oxide (D₂O) in a clean vial.[2]
-
Transfer : Using a glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure no solid particulates are transferred.[2]
-
Instrumentation : The analysis is performed on a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
-
¹H NMR Acquisition :
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard single-pulse spectrum with a 90° pulse.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
The residual HDO signal (around 4.79 ppm) will be used as the reference.
-
Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[3]
-
Visualization: NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Predicted NMR Data and Interpretation
The protonation of the amine group to form an ammonium salt causes significant deshielding (a downfield shift) of the adjacent protons and carbons due to the electron-withdrawing inductive effect of the positive charge.
Table 1: Predicted ¹H and ¹³C NMR Data for Thietan-3-amine Hydrobromide in D₂O
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-3 | 4.3 - 4.5 | Quintet (p) | 1H | - |
| H-2, H-4 (axial) | 3.8 - 4.0 | dd | 2H | - |
| H-2, H-4 (equat) | 3.5 - 3.7 | dd | 2H | - |
| C-3 | - | - | - | 48 - 52 |
| C-2, C-4 | - | - | - | 30 - 34 |
Interpretation:
-
¹H NMR : The methine proton (H-3) is the most downfield of the ring protons, appearing as a quintet due to coupling with the four neighboring protons on C-2 and C-4. The protons on C-2 and C-4 are diastereotopic, meaning they are chemically non-equivalent. They will appear as two distinct signals, each a doublet of doublets (dd), reflecting both geminal coupling to each other and vicinal coupling to H-3. The signals for the ammonium protons (-NH₃⁺) are not observed as they exchange with the D₂O solvent.
-
¹³C NMR : The carbon bearing the ammonium group (C-3) is significantly deshielded and appears furthest downfield. The two equivalent methylene carbons (C-2 and C-4) will appear as a single peak at a higher field (upfield). The exact chemical shifts can be influenced by solvent and concentration.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the key functional groups present in Thietan-3-amine hydrobromide, providing rapid confirmation of the amine salt and the aliphatic backbone.
Rationale for Experimental Protocol
For solid samples like hydrobromide salts, the potassium bromide (KBr) pellet method is a robust choice. It involves intimately mixing the sample with dry KBr powder and pressing it into a transparent disk. This minimizes scattering and produces a high-quality spectrum. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation but may yield slightly different relative peak intensities.
Detailed Experimental Protocol: IR (KBr Pellet)
-
Sample Preparation : Gently grind a small amount (~1-2 mg) of Thietan-3-amine hydrobromide with ~100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle.
-
Pellet Formation : Transfer the fine powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Collection : Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Visualization: IR Workflow
Caption: Workflow for IR spectroscopic analysis.
Predicted IR Data and Interpretation
The IR spectrum of a primary amine salt is distinct from that of its free base form. The most informative region is the N-H stretching region.
Table 2: Predicted IR Absorption Bands for Thietan-3-amine Hydrobromide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2800 | Strong, Broad | N-H stretch (Ammonium, -NH₃⁺) |
| 2980 - 2850 | Medium | C-H stretch (Aliphatic CH₂) |
| ~1600 - 1500 | Medium | N-H bend (Asymmetric & Symmetric) |
| ~1450 | Medium | CH₂ scissoring bend |
| 1250 - 1020 | Medium-Weak | C-N stretch |
| ~700 | Weak | C-S stretch |
Interpretation:
-
N-H Stretching : The most characteristic feature is the very broad and strong absorption band spanning from ~3100 to 2800 cm⁻¹. This is indicative of the N-H stretching vibrations within the protonated ammonium (-NH₃⁺) group, which are broadened by extensive hydrogen bonding in the solid state.[5]
-
C-H Stretching : Aliphatic C-H stretches from the methylene groups of the thietane ring will appear as sharper peaks just below 3000 cm⁻¹.[5]
-
N-H Bending : The asymmetric and symmetric N-H bending (scissoring) vibrations of the -NH₃⁺ group appear in the 1600-1500 cm⁻¹ region.[5]
-
C-N Stretching : The C-N stretching vibration is expected in the fingerprint region, typically between 1250-1020 cm⁻¹ for aliphatic amines.[5]
-
C-S Stretching : The C-S stretch is typically weak and appears at low wavenumbers, often around 700 cm⁻¹, but can be difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the analyte, offering definitive confirmation of its elemental composition. For a salt like Thietan-3-amine hydrobromide, soft ionization techniques like Electrospray Ionization (ESI) are ideal.
Rationale for Experimental Protocol
ESI is the method of choice because it is a soft ionization technique that allows for the analysis of polar, non-volatile compounds like amine salts. In positive ion mode (ESI+), the analyte is typically observed as the protonated molecule, [M+H]⁺, where 'M' is the neutral free base. The hydrobromide salt will dissociate in solution, and the mass spectrum will reflect the mass of the free amine, Thietan-3-amine.
Detailed Experimental Protocol: MS (ESI)
-
Sample Preparation : Prepare a dilute solution of Thietan-3-amine hydrobromide (~0.1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrumentation : The analysis is performed on a mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion trap, or TOF analyzer).
-
Data Acquisition (Positive Ion Mode) :
-
Set the instrument to positive ion detection mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-250).
-
Visualization: MS Workflow
Sources
Thietan-3-amine Hydrobromide: Stability Profile and Degradation Mitigation
The following technical guide is structured to provide an authoritative, mechanism-driven analysis of Thietan-3-amine hydrobromide, specifically tailored for drug development professionals and senior researchers.
Technical Whitepaper | Version 1.0
Executive Summary
Thietan-3-amine hydrobromide (CAS 128861-76-7) serves as a critical four-membered heterocyclic building block in medicinal chemistry, particularly for introducing conformational constraints and altering lipophilicity in fragment-based drug discovery (FBDD).[1] While the hydrobromide salt form significantly enhances shelf-life compared to the volatile and reactive free base, the thietane core remains inherently susceptible to specific degradation vectors.
This guide delineates the physicochemical vulnerabilities of the thietane ring, specifically S-oxidation , nucleophilic ring-opening polymerization (ROP) , and photolytic cleavage . It provides a self-validating experimental framework for assessing these risks and establishing robust handling protocols.
Physicochemical Architecture & Vulnerabilities
The Thietane Ring Strain
Unlike its oxygen analog (oxetane), the thietane ring possesses a longer C-S bond (1.85 Å) and a smaller C-S-C angle (~78°), leading to a "puckered" conformation. This geometry imparts a ring strain energy of approximately 19.6 kcal/mol [1]. While this is lower than oxetane (25.5 kcal/mol), the sulfur atom's high polarizability and available lone pairs make it a "soft" nucleophile and a prime target for oxidation.
The Stabilizing Role of Hydrobromide
The free amine (Thietan-3-amine) is prone to intermolecular nucleophilic attack, where the amine of one molecule attacks the methylene carbon of another, initiating Ring-Opening Polymerization (ROP).
-
Stabilization Mechanism: Protonation of the amine to the ammonium hydrobromide salt (
) deactivates the nitrogen nucleophile, effectively suppressing dimerization and polymerization under ambient conditions. -
Residual Risk: The primary degradation risk shifts from the amine to the sulfur atom (oxidation) and the ring carbons (electrophilic susceptibility).
Degradation Pathways: Mechanistic Analysis
The degradation of Thietan-3-amine hydrobromide follows three distinct mechanistic pathways. Understanding these is prerequisite to designing stability-indicating methods.
Pathway A: Oxidative Instability (S-Oxidation)
The most prevalent degradation pathway is the oxidation of the sulfide sulfur. Even atmospheric oxygen, catalyzed by light or trace metals, can drive this reaction.
-
Stage 1 (Sulfoxide): The sulfur atom oxidizes to thietan-3-amine 1-oxide. This creates a chiral center at the sulfur, resulting in cis/trans diastereomers relative to the amine group.
-
Stage 2 (Sulfone): Further oxidation leads to the achiral thietan-3-amine 1,1-dioxide.
-
Impact: Sulfoxides and sulfones significantly alter the polarity and H-bond accepting capability of the building block, potentially ruining structure-activity relationship (SAR) studies.
Pathway B: Nucleophilic Ring Opening
Despite the salt stabilization, strong nucleophiles (or base-mediated deprotonation) can attack the
-
Mechanism: An
-like attack opens the ring, generating a reactive thiol-amine species (e.g., 1-amino-3-mercapto-propane derivatives). -
Consequence: These free thiols are highly reactive, leading to disulfide bridging (dimerization) and complex insoluble aggregates.
Pathway C: Thermal Desulfurization
At elevated temperatures (>150°C) or under specific photolytic conditions, thietane rings can undergo retro-[2+2] cycloaddition or extrusion reactions, releasing ethylene and thioformaldehyde (or sulfine if oxidized).
Visualization of Degradation Logic
Figure 1: Primary degradation vectors for Thietan-3-amine HBr. Red paths indicate critical risks.
Experimental Assessment Protocols
To validate the stability of your specific lot, the following Forced Degradation Study is recommended. This protocol is designed to be self-validating by including negative controls and mass balance checks.
Analytical Method: HPLC-MS/CAD
-
Column: C18 Reverse Phase (High aqueous stability, e.g., Acquity HSS T3).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Note: Avoid phosphate buffers which may precipitate with HBr.
-
-
Detection:
-
MS (ESI+): Essential for identifying the M+16 (Sulfoxide) and M+32 (Sulfone) peaks.
-
CAD (Charged Aerosol Detector): Preferred over UV for quantitation, as the thietane ring lacks a strong chromophore.
-
Stress Testing Workflow
| Stress Condition | Protocol | Target Degradation | Mechanistic Insight |
| Oxidative | 0.1M | Sulfoxide ( | Simulates long-term air exposure. Thietanes are highly sensitive here. |
| Hydrolytic (Acid) | 0.1M HCl, 60°C, 24 hours | Ring Opening (Minor) | Tests stability of the salt form in solution. |
| Hydrolytic (Base) | 0.1M NaOH, RT, 1 hour | Ring Opening / Polymerization | CRITICAL: Base neutralizes HBr, freeing the amine. Expect rapid degradation/polymerization. |
| Thermal | Solid state, 60°C, 7 days | Dimerization / Oxidation | Simulates transport conditions. |
| Photolytic | 1.2M Lux hours (ICH Q1B) | S-oxidation / Ring Cleavage | Sulfur compounds are often photosensitive. |
Experimental Workflow Diagram
Figure 2: Forced degradation workflow for stability profiling.
Handling, Storage, and Mitigation Strategies[1]
Based on the chemical liabilities identified above, the following protocols are mandatory for maintaining compound integrity >98%.
Storage Requirements
-
Atmosphere: Store strictly under Argon or Nitrogen. The HBr salt is hygroscopic; moisture absorption can lead to hydrolysis and "caking."
-
Temperature: Refrigeration (2-8°C) is recommended. For long-term storage (>6 months), store at -20°C.
-
Light: Amber vials or foil-wrapped containers are non-negotiable to prevent photo-oxidation [2].
Handling Precautions
-
Avoid Basic Conditions: Do not dissolve in basic buffers (pH > 8) unless immediately reacting. Free-basing the compound in situ is preferred over isolating the free base.
-
Solvent Selection: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as nucleophilic solvent attack (solvolysis) can occur over time. DMSO or DMF are suitable for stock solutions but must be anhydrous.
References
-
Duddeck, H. (2003). Thietanes and Thietes: Monocyclic. Comprehensive Heterocyclic Chemistry III. Elsevier.
-
PubChem. (n.d.).[1][2] Thietan-3-amine hydrobromide Compound Summary. National Library of Medicine.
-
Block, E. (2007). Thietanes and Thietes: Monocyclic. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme.
-
Meshcheryakova, S. A., et al. (2014).[3] Oxidation and Isomerism of Thietane-containing Heterocycles. Russian Journal of General Chemistry.
Sources
The Thietane Scaffold in Medicinal Chemistry: From High-Energy Intermediates to Stable Pharmacophores
Executive Summary
The thietane ring—a four-membered saturated heterocycle containing one sulfur atom—represents a high-value, underutilized scaffold in modern drug discovery.[1][2] Historically overshadowed by its oxygen counterpart (oxetane) and nitrogen counterpart (azetidine), the thietane ring offers unique physicochemical properties driven by the "soft" nature of the sulfur atom and significant ring strain (~19 kcal/mol).
This technical guide analyzes the evolution of thietanes from chemical curiosities to potent nucleoside antiviral agents (thietanoses) and modern bioisosteres (thietane-1,1-dioxides). It provides actionable protocols for synthesis and metabolic profiling, emphasizing the critical distinction between the reactive sulfide form and the metabolically stable sulfone.
Part 1: Structural Fundamentals & Chemical Biology
The "Puckered" Conformation & Ring Strain
Unlike the planar oxetane ring, thietane exists in a distinct "puckered" or butterfly conformation to minimize torsional strain between adjacent methylene groups.
-
Puckering Angle: ~26–35°, creating a specific vector for substituents at the 3-position.
-
Bond Length: C–S bonds (1.85 Å) are significantly longer than C–O bonds (1.43 Å) in oxetanes, affecting the ring's ability to fit into tight enzymatic pockets.
-
Lipophilicity: Thietanes are significantly more lipophilic than oxetanes. Replacing an oxetane oxygen with sulfur increases LogP by approximately 0.5–1.0 units, altering membrane permeability.
Bioisosterism and Metabolic Liability
The unoxidized thietane sulfur is a "soft" nucleophile and a prime target for oxidative metabolism.
-
Metabolic Trajectory: Thietane
Thietane-1-oxide (Sulfoxide) Thietane-1,1-dioxide (Sulfone). -
The Stability Paradox: While the parent thietane is susceptible to ring-opening and oxidation, the thietane-1,1-dioxide is a highly stable, polar, non-basic scaffold. It serves as a bioisostere for carbonyls or cyclic sulfones, offering rigid geometry without the metabolic liability of the sulfide.
Part 2: Historical Evolution & Therapeutic Applications
The Nucleoside Era: Thietanose
In the late 1980s and 1990s, following the discovery of the antiviral natural product Oxetanocin A, medicinal chemists synthesized sulfur analogs known as thietanoses .
-
Target: HIV Reverse Transcriptase (RT).[3]
-
Mechanism: Thietanose nucleosides mimic the sugar backbone of natural DNA/RNA. The triphosphate forms are incorporated by viral polymerases, causing chain termination.
-
The Kinase Bottleneck: Research revealed that while thietanose triphosphates are potent RT inhibitors, the initial phosphorylation by cellular kinases (e.g., deoxycytidine kinase, dCK) is often inefficient. The longer C–S bond alters the distance between the 5'-OH (or equivalent) and the kinase active site phosphate donor.
Modern Application: Thietane-1,1-Dioxides
Current research focuses on the oxidized form. The thietane-1,1-dioxide ring is used to:
-
Reduce Basicity: When substituted with amines, the electron-withdrawing sulfone reduces the pKa of the amine, improving oral absorption.
-
Increase Solubility: The sulfone group acts as a hydrogen bond acceptor.
-
Antidepressant Activity: 3-substituted thietane-1,1-dioxides have shown efficacy in rodent models (Tail Suspension Test) comparable to imipramine, with favorable ADME profiles.
Part 3: Visualization of Pathways
Diagram 1: Metabolic Fate & Toxicity Risks
This diagram illustrates the critical oxidative pathway mediated by Flavin-containing Monooxygenases (FMO) and Cytochrome P450s (CYP), leading to the stable sulfone or potentially toxic ring-opened electrophiles.
Caption: Metabolic trajectory of thietane scaffolds.[3] The transformation to the 1,1-dioxide (green path) is desired for stability, while ring opening (red path) represents a toxicity risk.
Part 4: Experimental Protocols
Protocol A: Synthesis of Thietan-3-ol
A fundamental building block for 3-substituted thietane libraries.
Principle: Nucleophilic ring opening of epichlorohydrin by hydrogen sulfide, followed by intramolecular cyclization.
Reagents:
-
Epichlorohydrin (Chloromethyloxirane)
-
Sodium Hydrosulfide (NaSH) or
with -
Solvent: Water/Ethanol
Step-by-Step Methodology:
-
Preparation: Cool a solution of
(1.1 eq) in water to 0°C. Saturate the solution with gas for 30 minutes. -
Addition: Add epichlorohydrin (1.0 eq) dropwise over 1 hour, maintaining temperature < 10°C. The reaction is highly exothermic.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 3 hours. The intermediate mercapto-hydrin cyclizes to the thietane.
-
Extraction: Extract the aqueous layer continuously with diethyl ether or dichloromethane (DCM) for 12 hours (thietan-3-ol is water-soluble).
-
Purification: Dry organic layer over
, concentrate carefully (thietanes can be volatile), and distill under reduced pressure or purify via silica flash chromatography (EtOAc/Hexane). -
QC Validation:
-
1H NMR (CDCl3): Look for the multiplet at
4.9 (CH-OH) and the distinct splitting of the methylene protons ( 3.3–3.5). -
Odor Check: Thietanes have a characteristic sulfur smell; perform all work in a fume hood.
-
Protocol B: Microsomal Stability Assay (S-Oxidation Profiling)
To determine the metabolic half-life and identify S-oxidation vs. ring-opening.
-
Incubation: Prepare liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Substrate: Add test thietane compound (1 µM final concentration).
-
Initiation: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard.
-
Analysis (LC-MS/MS):
-
Monitor parent depletion.
-
MRM Transitions: Set up transitions for Parent +16 (Sulfoxide) and Parent +32 (Sulfone).
-
GSH Trapping (Optional): To detect reactive ring-opened species, add Glutathione (5 mM) to the incubation and monitor for Parent + GSH adducts.
-
Diagram 2: Synthesis of Thietanose Nucleosides
This workflow details the "Xylose Route," a standard method for generating antiviral thietanose cores.
Caption: The "Xylose Route" for constructing thietanose nucleosides, utilizing the high nucleophilicity of sulfur to close the strained ring.
Part 5: Comparative Data Analysis
Table 1: Physicochemical Comparison of 4-Membered Heterocycles
| Property | Oxetane (O) | Thietane (S) | Thietane-1,1-Dioxide (SO2) | Relevance to Drug Design |
| Ring Puckering | Planar (~0°) | ~30° (Butterfly) | ~30° | Thietanes offer 3D-dimensionality; Oxetanes are flat. |
| Bond Length (C-X) | 1.43 Å | 1.85 Å | 1.85 Å | Thietane ring is physically larger; affects steric fit. |
| Dipole Moment | ~1.9 D | ~1.7 D | ~4.5 D | Dioxide is highly polar; good for solubility. |
| LogP Effect | Lowers LogP | Increases LogP | Lowers LogP | Thietane (S) is lipophilic; Dioxide is hydrophilic. |
| Metabolic Stability | Moderate (Ring opening) | Low (S-oxidation) | High | Dioxide is the preferred scaffold for in vivo stability. |
References
-
Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 2020.[4] [Link]
-
Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 2022. [Link]
-
Synthesis and Anti-HIV Activity of d- and l-Thietanose Nucleosides. Antiviral Chemistry & Chemotherapy, 2005. (Via PMC) [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 2024. [Link]
-
3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity... Pharmaceutical Chemistry Journal, 2016. [Link]
Sources
"physical properties of Thietan-3-amine hydrobromide"
Executive Summary & Structural Context
Thietan-3-amine hydrobromide (C₃H₇NS[1]·HBr) represents a specialized subclass of four-membered sulfur heterocycles. While the hydrochloride salt (HCl) is more commercially prevalent, the hydrobromide (HBr) variant is often selected in drug development for its altered solubility profile, higher density, and distinct crystallographic packing properties.
The thietane ring is a bioisostere for cyclobutane and oxetane, introducing specific lipophilicity changes and metabolic stability profiles due to the sulfur atom's oxidation potential. This guide provides a rigorous framework for the physical characterization and handling of this strained ring system, addressing the scarcity of specific literature data for the HBr salt by deriving protocols from first-principles chemistry and analogous thietane behavior.
Physicochemical Characterization
Note: Due to the specialized nature of the HBr salt, specific melting points and solubility limits must be empirically validated. The values below represent calculated stoichiometric expectations based on the free base and analogous amine hydrobromides.
Identity & Stoichiometry
| Property | Value / Description |
| Systematic Name | Thietan-3-amine hydrobromide |
| Free Base CAS | 128861-76-7 (Reference) |
| Molecular Formula | C₃H₇NS[1][2][3] · HBr |
| Molecular Weight | 170.07 g/mol (89.16 Base + 80.91 HBr) |
| Appearance | White to off-white crystalline solid |
| Hygroscopicity | Moderate (HBr salts are typically less hygroscopic than HCl, but moisture sensitivity remains) |
Predicted Physical Properties
| Metric | Expectation | Experimental Validation Method |
| Melting Point | 190°C – 225°C (Decomposition) | Capillary method (DSC preferred to detect onset of ring-opening polymerization). |
| Solubility (Polar) | High: Water, DMSO, Methanol | Visual solubility test (Stepwise addition). |
| Solubility (Non-Polar) | Negligible: Hexanes, Et₂O, DCM | Gravimetric analysis of supernatant. |
| pKa (Conjugate Acid) | ~8.0 – 8.5 (Estimated) | Potentiometric titration. |
Structural Analysis & Spectroscopy (NMR/IR)
The thietane ring exists in a puckered conformation ("butterfly" shape) to relieve torsional strain. This puckering creates distinct splitting patterns in NMR spectroscopy.
¹H-NMR Interpretation (DMSO-d₆)
-
δ ~8.0–8.5 ppm (Broad, 3H): Ammonium protons (–NH₃⁺). Broadening indicates exchange with solvent moisture.
-
δ ~4.6 ppm (Multiplet, 1H): The methine proton at position 3 (CH–NH₃⁺). This signal is deshielded by the nitrogen and split by the four adjacent methylene protons.
-
δ ~3.2–3.6 ppm (Multiplet, 4H): The methylene protons at positions 2 and 4 (CH₂–S).
-
Critical Insight: Due to ring puckering, these protons are chemically equivalent but magnetically non-equivalent (AA'BB' system), often appearing as a complex higher-order multiplet rather than a simple triplet/doublet.
-
Infrared (IR) Fingerprint
-
2800–3000 cm⁻¹: C–H stretching (strained ring C–H bonds often shift slightly higher).
-
~2500–3200 cm⁻¹: Broad N–H stretching (Amine salt).
-
~600–700 cm⁻¹: C–S stretching (Weak/Moderate).
Stability & Degradation Logic
The thietane ring possesses significant ring strain (~80 kJ/mol), making it susceptible to nucleophilic ring-opening and oxidation. The HBr salt form mitigates amine-catalyzed self-polymerization, but thermal and oxidative risks persist.
Degradation Pathways
-
Oxidation: The sulfur atom is easily oxidized to the sulfoxide (1-oxide) and sulfone (1,1-dioxide). This is accelerated by peroxides or exposure to air in solution.
-
Ring Opening: Strong nucleophiles or excessive heat can cleave the C–S bond, leading to linear thiol byproducts.
Analytical Workflow Diagram
The following diagram outlines the logical flow for validating the purity and identity of incoming Thietan-3-amine HBr batches.
Figure 1: Step-wise analytical protocol for validating Thietan-3-amine HBr, prioritizing non-destructive structural confirmation before quantitative purity assays.
Experimental Protocols
Bromide Content Determination (Titration)
Rationale: To distinguish the HBr salt from the HCl salt or free base, and to calculate the precise salt stoichiometry (e.g., is it a hemi-salt or mono-salt?).
Protocol:
-
Dissolution: Dissolve 100 mg of Thietan-3-amine HBr in 50 mL of deionized water.
-
Acidification: Add 1 mL of 5% Nitric Acid (HNO₃) to prevent amine interference.
-
Titration: Titrate with 0.1 M Silver Nitrate (AgNO₃) solution using a potentiometric electrode (silver/sulfide ISE).
-
Calculation:
-
Target: Theoretical Br% = 46.98%.
-
Solubility & Stability Stress Test
Rationale: Thietanes are prone to polymerization. This test confirms the compound is stable in the intended vehicle.
Protocol:
-
Prepare a 10 mM solution in DMSO-d₆.
-
Acquire an initial ¹H-NMR spectrum (T=0).
-
Store the NMR tube at ambient temperature for 24 hours.
-
Acquire a second spectrum (T=24h).
-
Analysis: Look for the emergence of new multiplets in the 2.5–3.0 ppm range (indicative of ring-opened linear thiols or disulfide formation) or downfield shifts (sulfoxide formation).
References
-
PubChem. (n.d.).[1][4] Thietan-3-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Contextual reference for 4-membered heterocycle properties).
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Thietane-Containing Building Blocks. Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Thietan-3-amine hydrochloride Safety Data Sheet. Merck KGaA.
Sources
An In-Depth Technical Guide to the Safe Handling of Thietan-3-amine Hydrobromide
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of Thietan-3-amine hydrobromide. As thietane-containing scaffolds are increasingly utilized as building blocks in medicinal chemistry and drug discovery, a thorough understanding of their safe handling is paramount for protecting researchers and ensuring experimental integrity.[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals, synthesizing data from analogous chemical structures and established laboratory safety practices to provide a robust operational framework.
Compound Profile and Hazard Identification
Thietan-3-amine hydrobromide is a heterocyclic organic salt. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, a reliable hazard profile can be constructed by examining its structural components: a reactive thietane ring, a primary amine group, and a hydrobromide salt. The safety profile is therefore analogous to other amine hydrobromides and irritant chemical solids.[5][6][7][8]
Table 1: Chemical and Physical Properties of Thietan-3-amine and its Hydrobromide Salt
| Property | Value | Source |
| Compound Name | Thietan-3-amine hydrobromide | - |
| Molecular Formula | C₃H₈BrNS | [9] |
| CAS Number | 943437-99-8 | [10] |
| Related CAS (Free Base) | 128861-76-7 | [9] |
| Molecular Weight (Free Base) | 89.16 g/mol | [9] |
| Appearance | Likely a white to off-white crystalline solid | (Inference) |
GHS Hazard Profile (Presumed)
The hazard classification below is extrapolated from safety data for structurally similar compounds, such as methylamine hydrobromide and 2-bromoethylamine hydrobromide.[5][7][8] The primary risks involve irritation upon contact and harm if ingested or inhaled.
Table 2: Presumed GHS Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code(s) | Hazard Statement Description |
| Acute Toxicity, Oral | GHS07 | Warning | H302 | Harmful if swallowed.[5][7] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315 | Causes skin irritation.[5][6][7] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319 | Causes serious eye irritation.[5][6][7] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335 | May cause respiratory irritation.[5][7] |
The Hierarchy of Controls: A Proactive Safety Paradigm
Effective risk management follows a "Hierarchy of Controls" model. This approach prioritizes systemic changes over individual actions to provide more robust and reliable safety. The causality is simple: it is more effective to remove or reduce a hazard at its source than to rely solely on an individual's ability to protect themselves.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Defense
The primary risk from Thietan-3-amine hydrobromide as a solid is the inhalation of fine dust particles and contamination of surfaces. Therefore, all handling of the solid compound must be performed within a certified chemical fume hood or a similar ventilated enclosure.[5][7][11] This is a non-negotiable control to mitigate respiratory exposure (H335).
Administrative Controls: Standard Operating Procedures (SOPs)
-
Designated Areas: All work with Thietan-3-amine hydrobromide must be restricted to a designated and clearly labeled area within the laboratory.
-
Training: Personnel must be fully trained on the specific hazards and handling procedures outlined in this guide before commencing any work.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][7] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6][12]
Personal Protective Equipment (PPE): The Final Barrier
PPE is selected to guard against the specific hazards identified in Section 1. It should be considered the last line of defense after engineering and administrative controls have been implemented.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a splash hazard. | Protects against direct eye contact, which can cause serious irritation (H319).[5][6][7] |
| Hand | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact, which causes irritation (H315).[6][7][13] Contaminated gloves must be removed and disposed of properly. |
| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[5][11] |
| Respiratory | Not typically required if handled exclusively within a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory. | Prevents inhalation of dust, which may cause respiratory irritation (H335).[5][7][13] |
Experimental Protocol: Weighing and Handling Workflow
This protocol provides a self-validating system for the safe weighing and dissolution of Thietan-3-amine hydrobromide. Each step is designed to minimize exposure and contamination.
Caption: Step-by-step workflow for safely weighing and handling the solid compound.
Step-by-Step Methodology
-
Preparation:
-
Verify that the chemical fume hood is operational and airflow is adequate.
-
Don all required PPE as specified in Table 3.
-
Assemble all necessary materials inside the fume hood: the stock container of Thietan-3-amine hydrobromide, spatula, weigh paper or container, and the receiving flask or vessel.
-
-
Weighing and Transfer:
-
Tare the analytical balance with the weigh vessel inside the fume hood.
-
Slowly open the stock container. Avoid any sudden movements that could aerosolize the fine powder.
-
Using a clean spatula, carefully transfer the desired amount of solid to the weigh vessel.
-
Securely close the stock container and place it to the side.
-
Carefully add the weighed solid to the reaction vessel.
-
-
Dissolution:
-
Slowly add the desired solvent to the reaction vessel, directing the stream to the side of the vessel to avoid splashing.
-
Once the solid is dissolved, the solution can be handled outside the fume hood if the vessel is securely capped.
-
-
Cleanup and Decontamination:
-
Carefully wipe the spatula, balance, and any contaminated surfaces within the fume hood with a damp cloth to collect any residual dust.
-
Dispose of all contaminated disposable items (e.g., weigh paper, gloves, wipes) into a designated solid hazardous waste container.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles).
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical. These protocols are based on standard first-aid measures for this class of chemicals.[5][7][13][14]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][13][14]
-
Skin Contact: Immediately remove all contaminated clothing.[5][14] Flush the affected skin with copious amounts of water for at least 15 minutes.[13][14] Seek medical advice if irritation persists.[6][7]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13][14] Remove contact lenses if present and easy to do.[5][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][14] Rinse the mouth thoroughly with water.[5][7][14] If the person is conscious, have them drink one or two glasses of water. Call a poison control center or doctor immediately.[5][7][14]
-
Small Spills:
-
Ensure the area is well-ventilated (fume hood is on).
-
Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Avoid sweeping or any action that creates dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent and wipe it down.
-
Storage and Stability
Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][11] The container should be kept tightly closed.[5][7][11]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[5][7][14]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases. Amines can react exothermically with acids, although as a hydrobromide salt, it is already acidic. Contact with strong bases will liberate the free amine.
References
- Kao Chemicals. (2021, November 3). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- ChemicalBook. (2025, July 19). 3-thietan-1-ol - Safety Data Sheet.
- UCPA LLC. MATERIAL SAFETY DATA SHEET. Greenbook.net.
- New Jersey Department of Health. Triethylamine - Hazardous Substance Fact Sheet.
- Enamine. Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- Fisher Scientific. (2012, July 27). SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Thietan-3-amine. PubChem Compound Database.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- The Journal of Organic Chemistry. (2024, October 11). Synthesis of 3,3-Disubstituted Thietane Dioxides.
- Chemical Safety. (n.d.). thietan-3-ol (10304-16-2).
- Fisher Scientific. (2012, May 1). 2 - SAFETY DATA SHEET.
- ECHEMI. (n.d.). Buy Thietan-3-amine hydrobromide from JHECHEM CO LTD.
- ChemRxiv. (n.d.). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery.
- ResearchGate. (2024, May 29). Synthesis Methods of 3-Amino Thietane and its Derivatives.
- National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice.
- Fisher Scientific. Thiamine hydrochloride - SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). Recent synthesis of thietanes. PMC.
- Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.
- National Academies Press. (n.d.). LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE.
- Wikipedia. (n.d.). Thietane.
- HM Publishers. (2024, May 30). Synthesis Methods of 3-Amino Thietane and its Derivatives.
- BLD Pharm. (n.d.). 128861-78-9|Thietan-3-amine hydrochloride|BLD Pharm.
- P2 InfoHouse. (n.d.). Prudent Practices for Handling Hazardous Chemicals in Laboratories.
- Guidechem. (n.d.). 3-thietan-1-ol 10304-16-2 wiki.
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An In-depth Technical Guide to Theoretical Studies on Thietane Ring Strain and Reactivity
Abstract
The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique stereoelectronic properties, largely dictated by inherent ring strain, render it a fascinating scaffold for synthetic exploration and a valuable bioisostere in drug design.[1][3] This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to understand and predict the behavior of thietanes. We will delve into the origins and quantification of ring strain, the sophisticated computational tools used to model its structure and reactivity, and the practical application of these theoretical insights in the rational design of novel therapeutics. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical chemistry to unlock the full potential of the thietane motif.
The Energetic Landscape: Understanding Ring Strain in Thietane
The reactivity of cyclic molecules is intrinsically linked to their stability, which is often discussed in terms of ring strain. This strain arises from the deviation of bond angles and lengths from their ideal, unstrained values, leading to higher potential energy. In the case of thietane, this stored energy is a critical driver of its chemical behavior, particularly its propensity for ring-opening reactions.[4]
The total ring strain energy (RSE) is a composite of three primary factors:
-
Angle Strain (Baeyer Strain): The compression of internal bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. The C-S-C bond angle in thietane is significantly compressed to approximately 78°.[5]
-
Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent C-H and C-S bonds, which are forced into non-ideal dihedral angles by the ring's conformation.
-
Transannular Strain (van der Waals Strain): Steric repulsion between non-bonded atoms across the ring, although this is less significant in a small ring like thietane compared to medium-sized rings.
Unlike its oxygen analogue, oxetane, thietane possesses a lower ring strain. This is attributed to the larger size and higher polarizability of the sulfur atom compared to oxygen. The longer C-S bonds (approx. 1.85 Å) and the smaller C-S-C bond angle preference for sulfur help to alleviate some of the angle and torsional strain that would be present in a purely carbocyclic four-membered ring.[6]
A computational study comparing four-membered and three-membered heterocycles provides quantitative insight into these differences.[7]
| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |
| Oxirane | 3-membered | Oxygen | 27.3[7] |
| Thiirane | 3-membered | Sulfur | 19.8[7] |
| Oxetane | 4-membered | Oxygen | 25.5[7] |
| Thietane | 4-membered | Sulfur | 19.6 [7] |
| Table 1: A comparison of computationally derived ring strain energies for common small-ring heterocycles. The data highlights that thietane has a strain energy comparable to its three-membered sulfur analogue, thiirane, and significantly less than the oxygen-containing rings. |
This data is crucial, as it immediately suggests that while thietane is strained, ring strain relief is not the only factor governing its reactivity; electronic effects associated with the sulfur atom play a profound role.[6][7]
Computational Arsenal: Methodologies for Probing Thietane Systems
Modern computational chemistry provides a powerful toolkit for dissecting the structure, stability, and reactivity of molecules like thietane.[6] These methods allow for the calculation of molecular properties that are difficult or impossible to measure experimentally.
Key Theoretical Approaches
Density Functional Theory (DFT): This is the workhorse of modern computational chemistry, offering a favorable balance between computational expense and accuracy.[6] DFT methods, such as those employing the B3LYP functional, are well-suited for geometry optimizations, frequency calculations, and determining the electronic properties of thietane and its derivatives.
Møller-Plesset Perturbation Theory (MP2): For reactions where electron correlation is particularly important, such as nucleophilic substitution reactions, MP2 theory provides a higher level of accuracy than many standard DFT functionals.[7] It is often used as a benchmark for validating DFT results.
Basis Sets: The choice of basis set is critical for obtaining reliable results. For sulfur-containing compounds and reactions involving anions or lone pairs, it is essential to use basis sets that include both polarization and diffuse functions, such as 6-31+G(d).[7] The diffuse functions are crucial for accurately describing the electron distribution of lone pairs and anionic species.[7]
Protocol: Calculating Ring Strain Energy via Homodesmotic Reactions
A reliable method for calculating RSE is through the use of isodesmic or, more accurately, homodesmotic reactions.[8] These are hypothetical reactions where the number and types of bonds on both the reactant and product sides are conserved.[9] This approach effectively cancels out systematic errors in the calculation, leading to a more accurate determination of the strain energy.[8]
Step-by-Step Protocol:
-
Define the Homodesmotic Reaction: Construct a balanced equation where the strained ring (thietane) is a reactant, and the products are unstrained, open-chain molecules that preserve the count of each type of chemical bond (e.g., C-S, C-C, C-H).
-
Reaction: Thietane (c-C₃H₆S) + 2 CH₃CH₃ → CH₃CH₂SCH₃ + CH₃CH₂CH₃
-
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation for each molecule in the reaction (thietane, ethane, ethyl methyl sulfide, and propane). A suitable level of theory would be B3LYP/6-31+G(d) or MP2(full)/6-31+G(d).[7]
-
Energy Calculation: From the output of the frequency calculations, obtain the zero-point corrected electronic energies (E₀) for each optimized structure.
-
Calculate Reaction Enthalpy (ΔH_rxn): Compute the overall enthalpy change for the homodesmotic reaction at 0 K.
-
ΔE_rxn = [E₀(CH₃CH₂SCH₃) + E₀(CH₃CH₂CH₃)] - [E₀(c-C₃H₆S) + 2 * E₀(CH₃CH₃)]
-
-
Determine Ring Strain Energy: The Ring Strain Energy (RSE) is the negative of the calculated reaction energy.
-
RSE = -ΔE_rxn
-
This self-validating system works because any inaccuracies in calculating the energy of a specific bond type (like a C-S bond) are likely to be similar on both sides of the equation, thus canceling each other out.
A Molecular Orbital Perspective on Thietane's Reactivity
Molecular Orbital (MO) theory provides a more nuanced picture of chemical bonding and reactivity than simple Lewis structures.[10][11] In thietane, the interaction of the sulfur 3p orbitals with the carbon 2p orbitals of the ring framework defines the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern its reactivity.
The HOMO of thietane is primarily composed of a non-bonding lone pair on the sulfur atom (n_S). This makes the sulfur atom a nucleophilic center, susceptible to attack by electrophiles (e.g., oxidation, alkylation). The LUMO is a σ* antibonding orbital associated with the C-S bonds. Nucleophilic attack typically targets one of the carbon atoms adjacent to the sulfur, injecting electron density into this C-S σ* orbital, which leads to bond cleavage and ring-opening.
The significant ring strain in thietane contributes to a lowering of the LUMO's energy and a raising of the HOMO's energy compared to an unstrained acyclic thioether. A lower LUMO makes the ring more susceptible to nucleophilic attack, while a higher HOMO makes the sulfur lone pairs more reactive towards electrophiles.
Modeling Thietane Reactivity: The Ring-Opening Reaction
Computational chemistry can accurately model the entire energy profile of a chemical reaction, including the reactants, products, and the high-energy transition state that connects them.[6] This is invaluable for understanding reaction mechanisms and predicting reaction rates.
Theoretical Protocol for Modeling Nucleophilic Ring-Opening:
-
System Setup: Build the initial complex of the thietane molecule and the incoming nucleophile (e.g., ammonia, as studied by Bachrach and Mulcahy[7]).
-
Transition State (TS) Search: Perform a transition state optimization (e.g., using the Berny algorithm in Gaussian). This involves locating the first-order saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction.
-
TS Verification: A true transition state must have exactly one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate (the breaking of the C-S bond and formation of the C-Nu bond).
-
Intrinsic Reaction Coordinate (IRC) Calculation: From the verified transition state, run an IRC calculation in both the forward and reverse directions. This traces the lowest energy path down from the transition state to connect it to the reactant complex and the ring-opened product, confirming the TS links the desired minima.
-
Energy Profile Construction: Calculate the relative energies of the reactants, transition state, and products to determine the activation energy barrier (ΔE‡) and the overall reaction energy (ΔE_rxn).
Application in Drug Design: A Computational Perspective
The thietane ring is an increasingly popular structural motif in medicinal chemistry.[1][12] Its appeal lies in its ability to act as a "three-dimensional" bioisosteric replacement for more common, planar groups like phenyl rings or conformationally flexible alkyl chains. The rigid, puckered structure of the thietane ring can orient substituents in precise vectors, enhancing binding affinity and selectivity for biological targets.[1] Furthermore, its introduction can favorably modulate key drug-like properties.[1][2]
Modulating Physicochemical Properties
Computational models are instrumental in predicting how the incorporation of a thietane moiety will affect a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A key insight from recent studies is the concept of the thietane as a "three-in-one" fragment, where the oxidation state of the sulfur atom provides a powerful handle for fine-tuning molecular properties.[13]
-
Thietane (S(II)): The parent sulfide is relatively non-polar. Its lipophilicity is comparable to its cyclobutane analogue.[13]
-
Thietane S-oxide (Sulfoxide, S(IV)): Introducing an oxygen atom creates a polar sulfoxide group, significantly decreasing lipophilicity (LogD) and increasing the acidity of neighboring protons.
-
Thietane S,S-dioxide (Sulfone, S(VI)): The sulfone is highly polar and acts as a strong hydrogen bond acceptor. Thietane sulfones are markedly less lipophilic and can drastically alter the pKa of nearby functional groups, often surpassing even oxetanes in polarity.[13]
| Thietane Analogue | Sulfur Oxidation State | Relative Polarity | Effect on Acidity/Basicity |
| Thietane | II | Low | Baseline |
| Thietane S-oxide | IV | Medium | Increases acidity / Decreases basicity |
| Thietane S,S-dioxide | VI | High | Strongly increases acidity / Strongly decreases basicity |
| Table 2: The influence of sulfur oxidation state on the physicochemical properties of thietane derivatives. This tunable polarity allows medicinal chemists to rationally design molecules with optimized solubility and permeability profiles.[13] |
A Logic Flow for Thietane-Based Drug Design
Theoretical studies form the foundation of a rational design cycle. By predicting the impact of structural modifications in silico, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.
Conclusion
Theoretical and computational studies are indispensable for a modern understanding of thietane chemistry. They provide a quantitative framework for grasping the subtleties of its ring strain, a detailed map of its electronic structure, and a predictive engine for its reactivity. By accurately calculating strain energies, modeling reaction pathways, and predicting the physicochemical consequences of structural modifications, these in silico techniques empower researchers to harness the unique properties of the thietane ring. For professionals in drug discovery, this translates into a more rational, efficient, and ultimately more successful approach to designing the next generation of therapeutics.
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The Thietane Ring in Modern Drug Discovery: A Technical Guide to the Structural Analogues of Thietan-3-amine
Introduction: The Emergence of the Thietane Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, saturated heterocycles have garnered significant attention for their ability to confer advantageous physicochemical properties upon drug candidates, such as improved solubility, metabolic stability, and three-dimensionality.[1] While azetidine and oxetane rings have been extensively explored, the thietane ring—a four-membered heterocycle containing a sulfur atom—has emerged from relative obscurity to become a valuable scaffold in medicinal chemistry.[2] Its unique stereoelectronic properties and the versatility of the sulfur atom, which can exist in multiple oxidation states (sulfide, sulfoxide, and sulfone), offer a rich design space for chemists to explore.[3]
This technical guide provides an in-depth exploration of the structural analogues of Thietan-3-amine hydrobromide, a key building block for introducing the thietane motif. We will delve into the synthesis, physicochemical properties, and biological applications of these analogues, offering a comprehensive resource for researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.
The Core Scaffold: Thietan-3-amine and its Physicochemical Landscape
Thietan-3-amine serves as a versatile precursor for a diverse array of structural analogues. The primary amine handle provides a convenient point for functionalization, allowing for the introduction of various substituents to modulate the compound's properties and biological activity.
Fundamental Physicochemical Properties
The thietane ring imparts a unique set of physicochemical characteristics that distinguish it from its carbocyclic and other heterocyclic counterparts. Understanding these properties is crucial for rational drug design.
| Property | Thietane | Cyclobutane | Azetidine | Oxetane |
| Dipole Moment (D) | ~1.8 | 0 | ~1.3 | ~1.9 |
| pKa (of conjugate acid) | ~8.5-9.5 (for 3-amino derivatives) | N/A | ~10.5-11.5 | N/A |
| logP (calculated) | ~0.5 (for Thietan-3-amine) | ~1.5 | ~0.1 | ~-0.2 |
Note: These are approximate values and can vary based on substitution and the specific computational or experimental method used.
The presence of the sulfur atom in the thietane ring leads to a higher dipole moment compared to cyclobutane, influencing its polarity and interaction with biological targets. The basicity of the 3-amino group is a critical parameter, and as we will explore, it is significantly influenced by the oxidation state of the sulfur atom and the nature of other substituents on the ring.
Navigating the Synthetic Landscape: Crafting Thietan-3-amine Analogues
The synthesis of Thietan-3-amine and its derivatives can be approached through several strategic pathways. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Synthesis of the Thietane Core
A common and efficient route to the thietane core involves the cyclization of 1,3-difunctionalized propane derivatives. For instance, the reaction of 1,3-dibromopropane with a sulfide source is a well-established method.[4]
Caption: General synthesis of the thietane ring.
A key intermediate for many 3-substituted thietanes is thietan-3-one. This can be prepared from thietan-3-ol through oxidation.[5]
Functionalization of the 3-Amino Group
With Thietan-3-amine hydrobromide as the starting point, a vast chemical space of analogues can be accessed through various N-functionalization reactions.
1. N-Alkylation: Direct alkylation of the amine with alkyl halides is a fundamental method for introducing alkyl substituents.[6]
2. Reductive Amination: A versatile one-pot method for synthesizing N-alkyl and N-aryl thietan-3-amines involves the reaction of thietan-3-one with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.[6]
3. N-Acylation and N-Sulfonylation: The formation of amides and sulfonamides is readily achieved by reacting Thietan-3-amine with acylating or sulfonylating agents, respectively. These functional groups are prevalent in many drug molecules.[6]
4. Urea and Carbamate Formation: The reaction of Thietan-3-amine with isocyanates or chloroformates provides access to the corresponding urea and carbamate derivatives.[6]
Caption: Synthetic routes to N-substituted Thietan-3-amine analogues.
Ring-Substituted Analogues
The synthesis of analogues with substituents directly on the thietane ring allows for fine-tuning of stereochemistry and physicochemical properties. For example, 2-substituted thietanes can be prepared through various cyclization strategies.[4]
Oxidation of the Sulfur Atom: Thietane S-Oxides and S,S-Dioxides
The oxidation state of the sulfur atom has a profound impact on the properties of the thietane ring. Thietane S-oxides and S,S-dioxides are significantly more polar and can act as hydrogen bond acceptors.[3]
Experimental Protocol: Synthesis of Thietan-3-amine S,S-dioxide
-
Dissolve Thietan-3-amine hydrobromide in a suitable solvent such as methanol.
-
Add a neutralizing agent , for instance, sodium bicarbonate, to liberate the free amine.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent , such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while monitoring the temperature.
-
Stir the reaction mixture at room temperature until the oxidation is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a reducing agent like sodium sulfite.
-
Extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
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Introduction: The Emergence of Strained Heterocycles in Modern Drug Discovery
An In-Depth Technical Guide to the Commercial Availability and Application of Thietan-3-amine Hydrobromide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates is relentless. Among the various strategies employed, the incorporation of small, strained heterocyclic rings has emerged as a powerful tool for modulating properties such as solubility, metabolic stability, lipophilicity, and target engagement. While oxetanes and azetidines have been extensively explored, the thietane ring, a four-membered sulfur-containing heterocycle, is rapidly gaining attention as a versatile bioisostere and a valuable building block.[1][2] This guide focuses on Thietan-3-amine hydrobromide, a key intermediate that provides a gateway to a diverse range of functionalized thietane derivatives for applications in drug discovery and development. We will delve into its commercial availability, synthesis, physicochemical properties, and its strategic application in the design of novel therapeutics.
Commercial Availability and Supplier Overview
Thietan-3-amine and its salt forms, primarily the hydrobromide and hydrochloride, are available from a variety of chemical suppliers specializing in building blocks for research and development. The availability of these starting materials is a critical first step for any research program intending to explore this chemical space. Below is a comparative table of representative suppliers. It is important to note that while the hydrobromide (CAS No. 176963-36-9, though less commonly cited than the free base or hydrochloride) and hydrochloride (CAS No. 128861-78-9) are often used interchangeably, researchers should confirm the specific salt form and its associated properties from the supplier's documentation.
| Supplier | Product Name | CAS Number | Purity/Specifications | Notes |
| Sigma-Aldrich | Thietan-3-amine hydrochloride | 128861-78-9 | ≥95% | Available through Aldrich Partner Ambeed, Inc. |
| BLD Pharm | Thietan-3-amine hydrochloride | 128861-78-9 | ≥97% | Stored under inert atmosphere. |
| Alfa Chemistry | Thietan-3-amine hydrobromide | 128861-76-7 (free base) | Varies | Listed as a key product. |
| JHECHEM CO LTD | Thietan-3-amine hydrobromide | 943437-99-8 | Varies | Manufactory with several years of experience. |
| APAC Pharmaceutical, LLC | Thietan-3-amine hydrobromide | 128861-76-7 (free base) | Varies | US-based supplier. |
| NE Scientific | Thietan-3-amine hydrobromide | 128861-76-7 (free base) | Varies | US-based supplier. |
| A.J Chemicals | Thietaneamine hydrobromide | 128861-76-7 (free base) | Varies | India-based supplier. |
Note: The CAS number for the hydrobromide salt can be inconsistent across suppliers. Researchers are advised to verify the structure and specifications with the chosen supplier.
Physicochemical Properties and Strategic Value in Drug Design
The strategic value of the thietane ring lies in its unique three-dimensional structure and the influence of the sulfur atom on the molecule's electronic properties. This combination offers a distinct alternative to more commonly used carbocyclic and heterocyclic scaffolds like cyclobutane and oxetane.
A systematic study of the physicochemical properties of thietane building blocks in comparison to their oxetane, azetidine, and cyclobutane analogs has revealed clear structure-property relationships that are dependent on the oxidation state of the sulfur atom.[3] While thietane (S(II)) derivatives often exhibit lipophilicity similar to their cyclobutane counterparts, the corresponding sulfoxide (S(IV)) and sulfone (S(VI)) derivatives are significantly less lipophilic and more polar, even surpassing oxetanes in polarity.[3] This "three-in-one" nature of the thietane scaffold allows for the fine-tuning of properties like ionization state and lipophilicity, which are critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[3]
| Property | Cyclobutane Analog | Oxetane Analog | Thietane Analog (S(II)) | Thietane Sulfone Analog (S(VI)) | Causality and Insight for Drug Design |
| Lipophilicity (LogD) | High | Low | Moderate-High | Very Low | The sulfur oxidation state provides a tunable handle for modulating lipophilicity. The highly polar sulfone can significantly enhance aqueous solubility.[3] |
| Amine Basicity (pKa) | High | Lowered | Slightly Lowered | Significantly Lowered | The electron-withdrawing nature of the sulfone group drastically reduces the basicity of the exocyclic amine, which can be beneficial for avoiding off-target interactions (e.g., hERG) and improving cell permeability.[3] |
| Metabolic Stability | Variable | Generally High | Generally High | High | The strained ring system can be more resistant to metabolic degradation compared to linear or larger ring systems. The polar sulfone can also steer metabolism away from CYP450 pathways.[4] |
| Three-Dimensionality | High | High | High | High | The puckered four-membered ring provides a rigid, three-dimensional exit vector for substituents, enabling better exploration of target binding pockets compared to flat aromatic rings.[5] |
Synthesis of Thietan-3-amine Hydrobromide
The synthesis of Thietan-3-amine is accessible through several routes, often starting from readily available precursors. A common and efficient strategy involves the reductive amination of thietan-3-one. The subsequent conversion to the hydrobromide salt is a standard procedure.
Synthesis of Thietan-3-one (Precursor)
Thietan-3-one can be prepared from thietan-3-ol via oxidation. Thietan-3-ol itself can be synthesized from epichlorohydrin.[6]
Caption: Synthesis of the key precursor, Thietan-3-one.
Reductive Amination and Salt Formation
A robust method for the synthesis of thietan-3-amine involves the reductive amination of thietan-3-one. This two-step, one-pot process first involves the formation of an intermediate imine or oxime, which is then reduced to the desired amine.
Caption: Reductive amination pathway to Thietan-3-amine HBr.
Experimental Protocol: Synthesis of Thietan-3-amine Hydrobromide
This protocol is a representative synthesis adapted from literature procedures and established chemical principles.
Step 1: Synthesis of Thietan-3-one Oxime
-
To a solution of thietan-3-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude oxime can be used in the next step without further purification.
Step 2: Reduction to Thietan-3-amine
-
Suspend the crude thietan-3-one oxime in a solvent like diglyme.
-
Add a reducing agent such as sodium borohydride (NaBH₄) (2-3 eq) portion-wise at a controlled temperature (e.g., -15 °C).
-
Slowly add an activator, such as a solution of concentrated sulfuric acid in diglyme, maintaining a low temperature.
-
After the addition is complete, carefully warm the reaction mixture to a higher temperature (e.g., 110 °C) and maintain for several hours.
-
Cool the mixture and quench by the addition of an aqueous base (e.g., 20% KOH solution).
-
The resulting solution containing thietan-3-amine can be carried forward to the salt formation step.
Step 3: Formation of the Hydrobromide Salt
-
To the solution containing the free thietan-3-amine, add a stoichiometric amount of aqueous hydrobromic acid (HBr) at 0-5 °C.
-
Stir the mixture and allow it to warm to room temperature.
-
The hydrobromide salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure Thietan-3-amine hydrobromide.
Applications in Drug Discovery and Medicinal Chemistry
Thietan-3-amine hydrobromide is a versatile building block for introducing the thietane moiety into bioactive molecules. The primary amine serves as a convenient handle for a variety of chemical transformations.
General Utility as a Building Block
Caption: Common derivatizations of the Thietan-3-amine core.
Case Studies in Therapeutic Development
The thietane scaffold has been successfully incorporated into compounds targeting a range of diseases.
-
Anticancer Agents (PI3K Inhibitors): The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling pathway that is often dysregulated in cancer. The rigid nature of the thietane ring can provide a well-defined vector for substituents to interact with the kinase active site. Spirocyclic thietanes have been incorporated into potent PI3K inhibitors.[5][6]
-
Antiviral Agents (Nucleoside Analogs): Thietanose nucleosides, where the furanose sugar ring of a natural nucleoside is replaced by a thietane, have shown significant antiviral activity, including against HIV.[7] The thietane ring acts as a bioisostere of the sugar moiety, allowing the molecule to be recognized by viral enzymes like reverse transcriptase, thereby inhibiting viral replication.
-
Central Nervous System (CNS) Applications: The ability to fine-tune polarity and basicity makes thietane-containing compounds attractive for CNS drug discovery, where crossing the blood-brain barrier is a major challenge.[8] For instance, 3-aminothietane-3-carboxylic acid has been investigated as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key target in various neurological disorders.[6][9]
Representative Experimental Protocol: N-Acylation
This protocol describes a general procedure for the acylation of Thietan-3-amine hydrobromide to form an amide derivative.
-
Suspend Thietan-3-amine hydrobromide (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (2.2 eq) or diisopropylethylamine (DIPEA), to neutralize the hydrobromide salt and free the amine. Stir for 10-15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the pure N-acylated thietane derivative.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Thietan-3-amine hydrobromide and its derivatives.
-
GHS Hazard Classification: Based on data for the free amine, the compound is likely to be classified as:
-
Harmful if swallowed (H302)
-
Causes severe skin burns and eye damage (H314)
-
May cause respiratory irritation (H335)
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is often recommended to store under an inert atmosphere (e.g., argon) to prevent degradation.
Conclusion
Thietan-3-amine hydrobromide is a commercially accessible and highly valuable building block for modern drug discovery. The unique physicochemical properties conferred by the thietane ring, particularly the ability to modulate polarity and lipophilicity through sulfur oxidation, provide medicinal chemists with a powerful tool for optimizing lead compounds. Its demonstrated utility in the development of anticancer, antiviral, and CNS-active agents underscores its growing importance. This guide provides a foundational understanding of its sourcing, synthesis, and strategic application, empowering researchers to leverage this versatile scaffold in the pursuit of novel and improved therapeutics.
References
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Wu, L.; et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. Available from: [Link]
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Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3), 14-21. Available from: [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Available from: [Link]
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Baran, P., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]
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PubChem. Thietan-3-amine. National Center for Biotechnology Information. Available from: [Link]
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Organic Chemistry Portal. Reductive Amination. Available from: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
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Carreira, E. M., & Rogers-Evans, M. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 22(1), 1-2. Available from: [Link]
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Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available from: [Link]
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Mahar, R., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(5), 1017-1023. Available from: [Link]
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Chung, M. C., et al. (2012). Advances in drug design based on the amino Acid approach: taurine analogues for the treatment of CNS diseases. Pharmaceuticals, 5(10), 1128-1146. Available from: [Link]
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The future of CNS drug development: signs of real progress. (2025). Nature. Available from: [Link]
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Celerion. (2017). Therapeutic peptides for CNS indications: Progress and challenges. Celerion. Available from: [Link]
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Methodological & Application
Application Note: Optimized Deprotection Protocols for Boc-Protected Thietane Amines
Executive Summary
Thietane amines (four-membered sulfur-containing heterocycles) are increasingly utilized in medicinal chemistry as bioisosteres for cyclobutanes and metabolic modulators. However, the deprotection of tert-butoxycarbonyl (Boc) groups from thietane scaffolds presents a unique synthetic challenge. The high ring strain (~19 kcal/mol) combined with the nucleophilicity of the sulfur atom renders the system susceptible to two primary failure modes during acidic deprotection:
This Application Note details two optimized protocols designed to preserve the thietane ring integrity. Method A utilizes a scavenger-assisted TFA system to kinetically suppress
The Chemical Challenge: Mechanism of Failure
Standard Boc deprotection involves protonation of the carbamate followed by the elimination of the tert-butyl cation (
Without intervention, the
Mechanistic Pathway & Decision Matrix
The following diagram illustrates the competition between the desired deprotection and the fatal side reactions, highlighting where scavengers intervene.
Experimental Protocols
Method A: Scavenger-Assisted TFA Deprotection (Recommended)
Best for: High-value intermediates, small-to-medium scale, and substrates prone to
Reagents Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: Boc-protected thietane amine (1.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Scavenger: Triisopropylsilane (TIPS) OR Thioanisole
Protocol Steps
-
Preparation: Dissolve the Boc-thietane (1.0 mmol) in DCM (5 mL, 0.2 M concentration) in a round-bottom flask.
-
Scavenger Addition: Add TIPS (2.0 equiv) or Thioanisole (2.0 equiv).
-
Note: Thioanisole is more effective for sulfur-containing molecules but has a potent odor. TIPS is odorless but slightly less nucleophilic.
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Critical: Low temperature reduces the kinetic rate of ring opening.
-
-
Acidification: Dropwise, add TFA (volume ratio 1:4 relative to DCM, e.g., 1.25 mL). Do not add neat TFA rapidly.
-
Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS (typically complete in 1–2 hours).[8]
-
Quenching & Isolation:
-
Concentrate the mixture in vacuo at low temperature (<30 °C).
-
Co-evaporation: Redissolve the residue in DCM or Toluene and evaporate again (repeat 3x) to remove excess TFA.
-
Precipitation: Triturate the resulting oil with cold Diethyl Ether (
) to precipitate the trifluoroacetate salt. Filter and dry under vacuum.[3][7]
-
Method B: HCl/Dioxane Precipitation (Scale-Up)
Best for: Larger scales, robust thietanes, and generating HCl salts directly. Principle: The product precipitates as the hydrochloride salt as it forms, removing it from the solution and preventing further side reactions.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: Boc-protected thietane amine
-
Solvent: 1,4-Dioxane (or EtOAc for lower solubility)
-
Reagent: 4.0 M HCl in Dioxane (anhydrous)
Protocol Steps
-
Dissolution: Dissolve the substrate in a minimal amount of 1,4-dioxane (or EtOAc).
-
Cooling: Cool to 0 °C.
-
Addition: Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to RT.
-
Observation: A white precipitate (the amine-HCl salt) should form.
-
Isolation:
-
Dilute the suspension with cold Diethyl Ether (
) to maximize precipitation. -
Filter the solid under an inert atmosphere (nitrogen blanket) to avoid moisture absorption (thietane salts can be hygroscopic).
-
Wash the cake 3x with
.
-
Data Summary & Comparison
| Feature | Method A (TFA + Scavenger) | Method B (HCl/Dioxane) |
| Primary Mechanism | Cation Trapping (Kinetic Control) | Precipitation (Equilibrium Shift) |
| Risk of S-Alkylation | Low (Scavenger protects S) | Medium (Depends on precipitation speed) |
| Risk of Ring Opening | Low (Dilute conditions) | Medium (Stronger acid) |
| Work-up | Evaporation & Trituration | Filtration (Simpler) |
| Product Form | TFA Salt (Hygroscopic) | HCl Salt (Preferred for Bio-assays) |
| Scale Suitability | mg to gram scale | gram to kg scale |
Quality Control & Troubleshooting
To ensure the thietane ring remains intact, perform the following checks:
NMR Validation ( NMR in DMSO- )
-
Ring Integrity: Look for the characteristic multiplets of the thietane ring protons between 3.0 – 4.5 ppm .
-
Ring Opening: If the ring opens (polymerization or hydrolysis), these sharp multiplets will collapse into broad methylene signals or shift significantly upfield.
-
S-Alkylation: If the tert-butyl group attacked the sulfur, you will see a persistent singlet ~1.3 ppm (9H) that does not disappear, distinct from the Boc signal (which is usually ~1.45 ppm).
Mass Spectrometry (LC-MS)
-
Target:
(Desired amine). -
Failure Mode 1:
indicates -tert-butylation (retention of the t-butyl group). -
Failure Mode 2:
or higher mass envelopes indicate polymerization.
Workflow Diagram
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Foundational text on Boc chemistry and acid sensitivity).
-
Lundt, B. F.; et al. "Selective Removal of the t-Butyloxycarbonyl Group." Int. J. Pept. Protein Res.[10]1978 , 12, 258. (Establishes the use of scavengers like thioanisole in Boc deprotection).
- Wills, M. "Thietanes and Thietes: Monocyclic." In Comprehensive Heterocyclic Chemistry III; Elsevier, 2008. (Detailed review of thietane stability and reactivity).
-
BenchChem Application Note. "Navigating Boc Deprotection: A Guide to Minimizing Side Products." (General protocols for scavenger usage).
-
Beilstein J. Org. Chem. "Recent synthesis of thietanes." Beilstein J. Org. Chem.2020 , 16, 1415–1435. (Discusses stability of thietane rings during synthetic manipulations).
Sources
- 1. HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. chemistryviews.org [chemistryviews.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CN111004230A - Thiamine hydrochloride, its synthesis method and medicine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Conditions for Cross-Coupling Reactions with Thietane Derivatives
Executive Summary
Thietanes (four-membered sulfur heterocycles) represent a high-value but underutilized motif in medicinal chemistry, offering a "magic methyl" effect with added polarity and metabolic stability compared to cyclobutanes. However, their incorporation via cross-coupling is notoriously difficult due to two primary failure modes: catalyst poisoning by the thioether moiety and ring strain (approx. 19 kcal/mol) leading to unwanted ring-opening polymerization.
This guide details two validated protocols for the functionalization of thietane derivatives. We prioritize conditions that preserve the strained ring system, utilizing ligand-controlled catalysis to mitigate sulfur coordination.
Key Chemical Challenges & Solutions
| Challenge | Mechanistic Root Cause | Strategic Solution |
| Catalyst Deactivation | Thietane sulfur ( | Use of Bulky Biaryl Phosphines (e.g., SPhos, XPhos) or NHCs to sterically preclude S-coordination. |
| Ring Opening | Negishi Coupling (Alkyl-Zn) allows mild, room-temperature C(sp³)-C(sp²) bond formation. | |
| Substrate Instability | 3-Halothietanes are prone to polymerization. | Oxidation Strategy: Coupling on thietane-1,1-dioxides (sulfones) eliminates poisoning and stabilizes the ring. |
Mechanistic Insight: The "Sulfur Problem" in Catalysis
To successfully couple thietanes, one must understand the competition between the productive catalytic cycle and the non-productive poisoning pathway.
The Poisoning Trap
In standard Pd-catalyzed reactions, the soft sulfur atom of the thietane acts as a potent
The Steric Solution
By employing Buchwald Dialkylbiaryl Phosphines (specifically SPhos or RuPhos ), the bulky cyclohexyl groups and the lower aryl ring create a "roof" over the palladium center. This steric bulk facilitates the reductive elimination of the product but, crucially, prevents the approach of the thietane sulfur atom, keeping the catalyst active.
Figure 1: Catalytic cycle distinguishing the productive pathway (facilitated by SPhos) from the sulfur-poisoning trap common with standard ligands.
Protocol A: Negishi Coupling of 3-Iodothietane (Ring Retention)
This protocol is the "Gold Standard" for installing the intact thietane ring onto an aryl scaffold. It utilizes a Negishi coupling approach because organozinc reagents are more compatible with the sensitive thietane ring than boronic acids (Suzuki) or Grignard reagents (Kumada).
Reaction Scheme
Substrate: 3-Iodothietane (prepared from epichlorohydrin equivalent) + Aryl Bromide/Iodide.
Catalyst: Pd
Step-by-Step Methodology
Phase 1: Preparation of Thietanyl-3-Zinc Iodide (The Reagent)
Note: This reagent is sensitive and should be prepared fresh.
-
Activation: Flame-dry a 25 mL Schlenk flask under Argon. Add Zinc dust (3.0 equiv, 325 mesh) and activate by adding 1,2-dibromoethane (5 mol%) in dry THF (0.5 mL) and heating to reflux for 1 minute. Allow to cool.
-
Silylation: Add TMSCl (1 mol%) to the suspension and stir at RT for 15 min.
-
Insertion: Add a solution of 3-iodothietane (1.0 equiv) in dry THF (1.0 M) dropwise to the activated Zn suspension.
-
Maturation: Stir the mixture at room temperature for 2-4 hours. The disappearance of the iodide can be monitored by GC-FID (quench aliquot with dilute HCl). The resulting supernatant is the active Thietanyl-3-ZnI reagent (approx. 0.8 M).
Phase 2: Cross-Coupling[1][2]
-
Catalyst Pre-mix: In a separate vial, mix Pd
(dba) (2 mol%) and SPhos (8 mol%) in dry THF. Stir for 10 minutes until the solution turns a deep orange/red, indicating ligation. -
Substrate Addition: Add the Aryl Halide (0.8 equiv relative to thietane) to the catalyst solution.
-
Coupling: Transfer the supernatant Thietanyl-3-ZnI solution (from Phase 1) via syringe filter (to remove unreacted Zn dust) directly into the catalyst/aryl halide mixture.
-
Reaction: Stir at 40 °C for 12-16 hours. Note: Do not exceed 60 °C to prevent ring desulfurization.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc. The thietane product is often volatile; avoid high-vacuum drying for extended periods.
Critical Parameters
| Parameter | Recommendation | Reason |
| Ligand | SPhos (1:2 Pd:L ratio) | Prevents S-poisoning; facilitates alkyl-group transfer. |
| Solvent | THF or DMA | THF stabilizes the organozinc; DMA accelerates difficult couplings. |
| Temperature | 25 °C - 45 °C | Higher temps (>60 °C) risk |
Protocol B: Suzuki Coupling of Thietane-1,1-Dioxides (Sulfones)
If the sulfide oxidation state is not strictly required immediately, it is highly recommended to oxidize the thietane to the 1,1-dioxide (sulfone) before coupling. The sulfone is non-poisoning, chemically robust, and eliminates the "magic methyl" volatility issues.
Reaction Scheme
Substrate: 3-Bromothietane-1,1-dioxide + Aryl Boronic Acid.
Catalyst: Pd(dppf)Cl
Step-by-Step Methodology
-
Setup: Charge a reaction vial with 3-bromothietane-1,1-dioxide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl
(3-5 mol%). -
Solvent System: Add 1,4-Dioxane (0.2 M concentration).
-
Base Addition: Add K
PO (3.0 equiv) as a 2.0 M aqueous solution. Note: Anhydrous conditions are not required for sulfones. -
Degassing: Sparge with Nitrogen for 5 minutes.
-
Reaction: Heat to 80-90 °C for 4-8 hours.
-
Workup: Dilute with water, extract with DCM. These products are generally crystalline solids and stable.
Why This Works
The oxidation of sulfur to the sulfone (
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Protocol A) | Catalyst Poisoning | Switch ligand to CPhos or RuPhos . Ensure Zn reagent is fully formed (titrate with I |
| Ring-Opened Products | Lower reaction temperature. Use Pd(OAc) | |
| Black Precipitate (Pd Black) | Catalyst Decomposition | The active Pd(0) is crashing out. Add 10 mol% additional Ligand to stabilize the metal. |
| Foul Odor (Protocol A) | Volatile Thietane/Sulfur | Thietanes smell potent. Use bleach (NaOCl) in the rotovap trap to oxidize and deodorize sulfur volatiles. |
References
-
Negishi Coupling of Secondary Alkyl Zinc Reagents
-
SPhos Ligand Efficacy
-
Thietane Synthesis & Reactivity Reviews
- Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry.
-
Catalyst Poisoning by Sulfur
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Poisoning of heterogeneous, late transition metal dehydrocoupling catalysts by boranes and other group 13 hydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Negishi Coupling [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of Thietan-3-amine Hydrobromide Derivatives
Introduction: The Rising Prominence of the Thietane Moiety in Medicinal Chemistry
The thietane ring, a four-membered sulfur-containing heterocycle, has emerged from relative obscurity to become a valuable structural motif in modern drug discovery.[1][2] Its unique stereoelectronic properties and ability to act as a bioisosteric replacement for more common groups like gem-dimethyl or carbonyl functionalities have led to its incorporation into a growing number of biologically active compounds.[2] Thietane-3-amine and its N-substituted derivatives, in particular, serve as critical building blocks for pharmaceuticals, offering a three-dimensional scaffold that can improve physicochemical properties such as solubility, metabolic stability, and cell permeability.[2][3]
However, the synthesis of these strained heterocyclic systems presents significant challenges, especially when transitioning from laboratory-scale experiments to large-scale industrial production.[4][5] Issues such as ring strain, the availability of starting materials, and the need for robust, safe, and scalable reaction conditions are paramount. This technical guide provides an in-depth analysis of synthetic strategies for thietan-3-amine hydrobromide derivatives, focusing on practical, field-proven protocols suitable for scale-up. We will dissect the causality behind experimental choices, outline self-validating protocols, and provide a framework for process optimization.
I. Strategic Analysis of Synthetic Pathways
The construction of the thietane backbone is the foundational challenge. Several methods have been developed, each with distinct advantages and disadvantages for large-scale synthesis.[1][6][7]
-
Cyclization of 1,3-Difunctionalized Propane Derivatives: This classical approach involves the reaction of a 1,3-dihaloalkane or a related substrate with a sulfide source, such as sodium sulfide.[5][8] While straightforward, this method can be hampered by the formation of polymeric byproducts and may not be suitable for complex or sterically hindered substrates.[8]
-
Photochemical [2+2] Cycloadditions: The reaction of thiocarbonyl compounds with alkenes can yield thietanes.[1][8] This method is powerful for accessing specific substitution patterns but is often impractical for large-scale manufacturing due to the need for specialized photochemical reactors and potential for side reactions.
For the synthesis of thietan-3-amine specifically, the most industrially viable strategies converge on the use of a common, accessible intermediate: thietan-3-ol . This intermediate provides a versatile handle for the stereocontrolled introduction of the amine functionality.
Caption: Recommended workflow for scalable thietan-3-amine HBr synthesis.
Step 1: Synthesis of Thietan-3-ol from Epichlorohydrin
Causality: This step is the cornerstone of the entire sequence. Epichlorohydrin (chloromethyloxirane) is an inexpensive, readily available C3 building block. The reaction with a nucleophilic sulfur source, such as hydrogen sulfide (H₂S), proceeds via a regioselective ring-opening of the epoxide, followed by an intramolecular cyclization to form the strained thietane ring. [4][8]The use of a base like barium hydroxide facilitates the deprotonation of H₂S, enhancing its nucleophilicity. [8] Protocol:
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, condenser, and a gas inlet/outlet connected to a scrubber system (for H₂S), add a solution of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (1.2 equiv) in deionized water.
-
H₂S Addition: Cool the mixture to 0-5 °C. Bubble hydrogen sulfide gas through the solution at a controlled rate until the solution is saturated. Extreme caution is required when handling H₂S.
-
Epichlorohydrin Addition: Add epichlorohydrin (1.0 equiv) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by bubbling nitrogen through the mixture to remove excess H₂S. Filter the mixture to remove barium salts.
-
Extraction: Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude thietan-3-ol can often be carried forward but can be purified by vacuum distillation if necessary.
Step 2: Mesylation of Thietan-3-ol
Causality: The hydroxyl group of thietan-3-ol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species. Methanesulfonyl chloride (mesyl chloride, MsCl) reacts with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine) to form a mesylate ester. The resulting mesylate is an excellent leaving group, paving the way for the introduction of the nitrogen functionality.
Protocol:
-
Reactor Setup: Charge a clean, dry, inerted reactor with the crude thietan-3-ol (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5 °C using a chiller.
-
Base Addition: Add triethylamine (1.5 equiv) dropwise, maintaining the temperature below 10 °C.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C. A precipitate of triethylamine hydrochloride will form.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude thietan-3-yl methanesulfonate. This intermediate is often used immediately in the next step without further purification due to potential instability.
Step 3 & 4: Azide Substitution and Catalytic Reduction
Causality: This two-step sequence is a highly reliable method for converting an alcohol to a primary amine. Sodium azide (NaN₃) is a potent nucleophile that efficiently displaces the mesylate group. The resulting azide is then cleanly reduced to the primary amine via catalytic hydrogenation. This method avoids the over-alkylation issues that can plague direct amination with ammonia.
Protocol:
-
Azide Substitution:
-
In a suitable reactor, dissolve the crude thietan-3-yl methanesulfonate (1.0 equiv) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (1.5 equiv). Caution: Sodium azide is highly toxic and potentially explosive.
-
Heat the mixture to 50-60 °C and stir for 6-12 hours, monitoring for completion.
-
Cool the reaction mixture, add water, and extract the product with a solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry, and concentrate to give crude 3-azidothietane.
-
-
Azide Reduction:
-
Reactor Setup: In a hydrogenation reactor (e.g., a Parr shaker), dissolve the crude 3-azidothietane in a solvent such as methanol or ethanol.
-
Catalyst: Carefully add palladium on carbon (5-10% Pd/C, 5 mol %) under a nitrogen blanket.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Stir the reaction vigorously at room temperature. The reaction is often exothermic and may require cooling.
-
Monitor hydrogen uptake to determine the reaction endpoint.
-
Work-up: Once complete, carefully vent the reactor and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude thietan-3-amine free base.
-
Step 5: Formation and Purification of Thietan-3-amine Hydrobromide
Causality: The free amine is often a volatile, air-sensitive liquid. Converting it to a salt, such as the hydrobromide, provides a stable, crystalline solid that is easy to handle, store, and purify. [9]Crystallization of the salt is an excellent method for removing impurities on a large scale.
Protocol:
-
Salt Formation: Dissolve the crude thietan-3-amine free base in a suitable solvent, such as isopropanol or ethyl acetate.
-
HBr Addition: Cool the solution to 0-10 °C. Slowly add a solution of hydrobromic acid (HBr) (e.g., 48% aqueous HBr or HBr in acetic acid, 1.0-1.1 equiv) dropwise with stirring.
-
Crystallization: The hydrobromide salt will precipitate from the solution. Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation.
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the filter cake with cold solvent (the one used for crystallization) and then with a non-polar solvent like heptane to aid drying.
-
Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
III. Process Optimization and Scale-Up Considerations
| Parameter | Laboratory Scale | Large-Scale Consideration | Rationale |
| Sulfur Source | Gaseous H₂S | H₂S gas, NaSH, or thiourea followed by hydrolysis. | Handling large volumes of toxic H₂S gas requires extensive engineering controls. Sodium hydrosulfide (NaSH) can be a safer, solid alternative. |
| Solvents | Dichloromethane, DMF | Toluene, 2-MeTHF, Acetonitrile, Isopropanol. | Avoid chlorinated solvents and high-boiling polar aprotics (like DMF) due to environmental concerns and difficulty in removal. |
| Temperature Control | Ice bath | Jacketed reactor with automated chiller/heater unit. | Exothermic steps (epoxide opening, mesylation, hydrogenation) require precise temperature control to prevent runaway reactions and side product formation. |
| Purification | Flash Chromatography | Crystallization, Distillation (for intermediates). | Chromatography is not economically viable at scale. Developing a robust crystallization for the final salt is critical for achieving high purity. [9] |
| Reagent Safety | Fume hood | Closed systems, dedicated scrubbers (H₂S), blast shields (azides). | The high toxicity of H₂S and the explosive potential of azides necessitate rigorous safety protocols and specialized equipment. |
| Byproduct Removal | Aqueous work-up | Liquid-liquid separation, filtration. | Efficient removal of salts (e.g., BaCl₂, Et₃N·HCl) is crucial. Phase-split and filtration efficiency are key process parameters. |
IV. N-Functionalization for Derivative Synthesis
With the stable thietan-3-amine hydrobromide in hand, a diverse array of derivatives can be synthesized. The hydrobromide salt is typically converted back to the free base in situ before reaction.
-
Reductive Amination: A highly versatile method for creating N-alkyl and N-arylalkyl derivatives by reacting the free amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. [10]* N-Acylation and Sulfonylation: The formation of amides and sulfonamides is readily achieved by reacting the free amine with acyl chlorides, anhydrides, or sulfonyl chlorides, typically in the presence of a non-nucleophilic base. [10]* Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction enables the synthesis of N-aryl and N-heteroaryl derivatives from the corresponding aryl/heteroaryl halides. [10]This is a key transformation for many medicinal chemistry programs.
V. Conclusion
The large-scale synthesis of thietan-3-amine hydrobromide and its derivatives is a challenging yet achievable endeavor. The strategic pathway outlined in this guide, proceeding through the key intermediate thietan-3-ol, offers a robust and scalable solution. Success in scaling this process from the bench to a production plant hinges on careful consideration of reagent selection, thermal safety, and the development of a non-chromatographic purification strategy. By understanding the chemical principles behind each step and proactively addressing the challenges of scale, researchers and drug development professionals can efficiently produce these valuable building blocks for the advancement of medicinal chemistry.
References
-
Synthesis of Thietanes from Saturated Three‐membered Heterocycles. ResearchGate. Available at: [Link]
-
Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate. Available at: [Link]
-
Recent synthesis of thietanes. PubMed. Available at: [Link]
-
Thietane. Wikipedia. Available at: [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. Available at: [Link]
-
Recent synthesis of thietanes. PMC - NIH. Available at: [Link]
- Method for synthesizing 2-amino thizaoline.Google Patents.
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]
-
The first isolation and identification of thietane and several of its homologues dates back to 1916. Science of Synthesis. Available at: [Link]
-
The diverse methods for the synthesis of thietanes. ResearchGate. Available at: [Link]
-
Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Recent synthesis of thietanes. ResearchGate. Available at: [Link]
- Preparation method of articaine hydrochloride.Google Patents.
-
A Modified Method for Obtaining Betahistine Hydrochloride. ResearchGate. Available at: [Link]
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC - NIH. Available at: [Link]
- A kind of synthesis technique of tris(2-aminoethyl)amine.Google Patents.
- Synthetic method of 3-methylamino-1- (2-thienyl) -1-acetone hydrochloride.Google Patents.
-
Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. Available at: [Link]
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- 5. Thietane - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols: Thietan-3-amine Hydrobromide in Agricultural Chemistry
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Heterocyclic compounds have historically formed the backbone of many successful pesticides, owing to their diverse chemical space and biological activity.[1][2][3] Among these, the thietane ring, a four-membered sulfur-containing heterocycle, represents a compelling yet underexplored scaffold for the development of new agrochemicals. This document provides detailed application notes and protocols for the investigation of Thietan-3-amine hydrobromide and its derivatives as potential fungicides, insecticides, and herbicides. While direct applications of Thietan-3-amine hydrobromide in agriculture are not yet widely established, its structural motifs suggest significant potential. These guidelines are intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering a foundational framework for the synthesis, screening, and evaluation of this promising class of compounds.
Introduction: The Potential of Thietane Scaffolds in Agrochemicals
Heterocyclic compounds are integral to the agrochemical industry, with over two-thirds of recently launched products containing a heterocyclic core.[3] Their prevalence stems from the ability of heteroatoms to modulate physicochemical properties such as solubility, polarity, and metabolic stability, which are critical for effective delivery and target interaction in plants and pests.[2]
The thietane ring, a saturated four-membered heterocycle containing a sulfur atom, has garnered increasing interest in medicinal chemistry for its ability to influence molecular conformation and improve metabolic properties. However, its potential in agricultural chemistry remains largely untapped. Thietane dioxides, for instance, are being explored for their potential in both pharmaceutical and agricultural applications.[4] Thietan-3-amine hydrobromide, as a key intermediate, provides a versatile entry point for the synthesis of a diverse library of thietane-based compounds for agrochemical screening.
This guide will elucidate the synthetic pathways to Thietan-3-amine and its derivatives, propose potential mechanisms of action in key agricultural applications, and provide detailed protocols for their systematic evaluation.
Synthesis of Thietan-3-amine and its Derivatives
The efficient synthesis of 3-aminothietane is crucial for exploring its therapeutic and agrochemical potential.[5] Several synthetic routes have been developed, offering researchers flexibility in accessing this key intermediate and its derivatives.
General Synthetic Strategies
Key methods for the synthesis of the thietane ring include:
-
Ring expansion of thiiranes: This involves the reaction of thiiranes with reagents like trimethyloxosulfonium iodide to yield thietanes.[6]
-
Cyclization of 1,3-difunctionalized alkanes: A traditional method involving the reaction of compounds like 1,3-dibromopropane with a sulfide source.[7]
-
From epichlorohydrin: A more recent and cost-effective method for large-scale production, which is crucial for commercial pesticide development.[8]
For the synthesis of 3-aminothietane specifically, methods often involve:
-
Substitution reactions: Reacting a thietane derivative with a suitable leaving group with an amine nucleophile.[5]
-
Reductive amination of thietan-3-one: This involves the condensation of thietan-3-one with an amine derivative followed by reduction.[9]
Protocol: Synthesis of Thietan-3-amine via Reductive Amination of Thietan-3-one
This protocol is adapted from established methods for the synthesis of thietane amines.[9]
Materials:
-
Thietan-3-one
-
Ammonia or a suitable amine source (e.g., hydroxylamine)
-
Reducing agent (e.g., sodium borohydride, lithium borohydride)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Acid catalyst (optional, for imine formation)
-
Hydrobromic acid (for salt formation)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Imine Formation:
-
Dissolve thietan-3-one (1 equivalent) in an anhydrous solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the amine source (e.g., a solution of ammonia in methanol, 1.1 equivalents).
-
If necessary, add a catalytic amount of a suitable acid to promote imine formation.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Reduction to Amine:
-
Once imine formation is complete, cool the reaction mixture back to 0°C.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, controlling the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete.
-
-
Workup and Isolation:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Thietan-3-amine.
-
-
Hydrobromide Salt Formation:
-
Dissolve the crude Thietan-3-amine in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrobromic acid (1 equivalent) in the same solvent.
-
The Thietan-3-amine hydrobromide salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Diagram: Synthesis Workflow
Caption: Reductive amination workflow for Thietan-3-amine hydrobromide synthesis.
Potential Agricultural Applications and Mechanisms of Action
While specific data for Thietan-3-amine hydrobromide is limited, we can hypothesize its potential applications based on the known activities of other heterocyclic agrochemicals.
Fungicidal Applications
Many heterocyclic compounds exhibit fungicidal activity by interfering with essential fungal processes.[1][10]
-
Hypothesized Mechanism of Action: Thietane derivatives could potentially act as:
-
Ergosterol Biosynthesis Inhibitors: Similar to azole fungicides, they might inhibit enzymes like lanosterol 14α-demethylase, disrupting fungal cell membrane integrity.[10]
-
Microtubule Assembly Inhibitors: They could interfere with the polymerization of tubulin, arresting cell division in fungi.[11]
-
Melanin Biosynthesis Inhibitors: By acting as competitors for enzymes in the melanin biosynthesis pathway, they could weaken the fungal cell wall and reduce its virulence.[11]
-
Insecticidal Applications
Patents suggest that thietanamine can be an intermediate in the synthesis of insecticidally active compounds.[8]
-
Hypothesized Mechanism of Action:
-
Nervous System Disruption: Thietane-based compounds could act on insect nervous system targets, such as nicotinic acetylcholine receptors (nAChRs) or GABA-gated chloride channels, leading to paralysis and death.[12]
-
Chitin Synthesis Inhibition: They might interfere with the enzymes responsible for chitin synthesis, disrupting the insect's molting process.
-
Herbicidal Applications
Heterocyclic compounds are also prominent as herbicides.[10][13]
-
Hypothesized Mechanism of Action:
-
Acetolactate Synthase (ALS) Inhibition: Similar to triazolopyrimidines, thietane derivatives could inhibit ALS, an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[10]
-
Photosynthesis Inhibition: They might interfere with the electron transport chain in photosystem II, leading to the production of reactive oxygen species and cell death.[14]
-
Cell Division Inhibition: Some herbicides act by disrupting microtubule formation during mitosis.[14]
-
Experimental Protocols for Efficacy Screening
The following protocols provide a framework for the initial screening of Thietan-3-amine hydrobromide and its derivatives for agrochemical activity.
Protocol: In Vitro Antifungal Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various phytopathogenic fungi.
Materials:
-
Thietan-3-amine hydrobromide and its derivatives
-
Cultures of relevant phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Aspergillus niger)
-
Sterile 96-well microtiter plates
-
Liquid growth medium (e.g., Potato Dextrose Broth - PDB)
-
Spectrophotometer (for measuring optical density)
-
Positive control (commercial fungicide)
-
Negative control (solvent vehicle)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the stock solution with the growth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized fungal spore suspension in the growth medium.
-
Inoculation: Add the fungal inoculum to each well containing the test compound, positive control, and negative control.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration for fungal growth to be visible in the negative control wells.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible fungal growth.
Diagram: Antifungal Screening Workflow
Sources
- 1. ignited.in [ignited.in]
- 2. frontiersin.org [frontiersin.org]
- 3. Heterocyclic chemistry in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thietane - Wikipedia [en.wikipedia.org]
- 8. WO2013007582A2 - Processes for the preparation of thietanamine - Google Patents [patents.google.com]
- 9. WO1996026203A1 - Method of producing thiethane-3-amines by the reductive amination of thiethane-3-ones - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. interesjournals.org [interesjournals.org]
- 12. awri.com.au [awri.com.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Purification Strategies for Crude Thietan-3-amine Hydrobromide
[1][2]
Introduction
Role: Senior Application Scientist Context: Thietan-3-amine hydrobromide (CAS: 128861-76-7 for free base ref) is a high-value, strain-sensitive heterocyclic building block used in medicinal chemistry (e.g., for protein degrader linkers or bioisosteres).[1][2]
The purification of this compound presents a unique paradox: the four-membered thietane ring is chemically fragile (prone to ring-opening polymerization and oxidation), yet the amine hydrobromide salt form is thermodynamically stable if isolated correctly.[2] Crude products often appear as hygroscopic, semi-solid "gums" due to trapped solvents or amphiphilic impurities like thietan-3-ol.[1][2]
This guide moves beyond generic "recrystallization" advice. It provides a causal analysis of common failure modes and rigorous, self-validating protocols to transition your material from a crude oil/solid to a high-purity crystalline solid.[2]
Part 1: Diagnostic Triage & Troubleshooting
Before attempting purification, you must diagnose the specific state of your crude material.[2] Blindly heating a thietane salt in the wrong solvent can trigger rapid decomposition.[1][2]
Visual & Analytical Triage Table
| Symptom | Probable Cause | Immediate Action |
| Product is a sticky, yellow/brown gum | Trapped solvent (THF/DCM) or thietan-3-ol impurity preventing lattice formation.[1][2] | Do NOT heat. Perform Protocol A (Trituration) to remove lipophilic impurities and induce nucleation.[1][2] |
| Strong "garlic/sulfur" odor | Presence of free thietane, thietan-3-one, or degradation to hydrogen sulfide/mercaptans.[2] | Ventilation Critical. The salt should be odorless.[1][2] Wash with cold Et₂O.[1][2] Check NMR for ring opening.[1][2] |
| Product turns pink/red upon air exposure | Oxidation of trace free thiols or formation of disulfide dimers.[1][2] | Degas solvents. Recrystallize under Argon. Add trace EDTA if metal catalysis is suspected.[1][2] |
| NMR shows broad peaks or extra aliphatic signals | Oligomerization (polythioethers) or inorganic salt contamination.[2] | Solubility Check. If insoluble in MeOH, it is likely inorganic salt (remove via filtration).[2] If soluble, proceed to Protocol C . |
Decision Logic (Flowchart)
Use this logic to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical state and purity of the crude material.
Part 2: Core Purification Protocols
Protocol A: Trituration (The "Sticky Solid" Fix)
Use this when the product is an oil or gum.[1][2] Thietan-3-amine HBr is insoluble in non-polar solvents, while common impurities (thietan-3-ol, residual reactants) are soluble.[2]
Reagents: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE); Acetone (chilled).[1][2]
-
Preparation: Place the crude gum in a round-bottom flask.
-
Solvent Addition: Add 10 volumes (mL/g) of anhydrous Et₂O or MTBE .
-
Mechanical Action: Sonicate the flask for 5–10 minutes. Use a spatula to scrape the gum off the glass walls, exposing fresh surface area.
-
Observation: The gum should begin to harden and turn into a white/off-white powder as the organic impurities dissolve into the ether.[1][2]
-
Filtration: Filter the solid under a blanket of Nitrogen/Argon.[1][2]
-
Wash: Wash the filter cake with cold acetone (0°C). Note: The HBr salt has low solubility in cold acetone, but impurities are highly soluble.
Protocol B: Recrystallization (The Standard Purification)
Use this for solid crude that is colored or has minor impurities (<10%).[1]
Solvent System: Isopropanol (IPA) is the primary choice.[1][2] Methanol (MeOH) is too strong (too soluble), and Ether is too weak (insoluble).[2]
-
Dissolution: Suspend the crude solid in Isopropanol (IPA) (approx. 5–10 mL per gram).
-
Heating: Heat gently to reflux (80°C).
-
Critical: If the solid does not dissolve completely, add Methanol (MeOH) dropwise until a clear solution is obtained.[2] Do not exceed 10% MeOH volume.
-
-
Filtration (Hot): If insoluble particulates (inorganic salts) remain, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.[2]
-
Crystallization:
-
Isolation: Filter the crystals and wash with cold Et₂O. Dry under high vacuum at 40°C.[1][2]
Protocol C: Salt Reformation (The "Deep Clean")
Use this if the product is heavily contaminated or remains an intractable oil.[1][2] This resets the salt formation.[1]
-
Free-Basing: Dissolve the crude salt in minimal water (10 mL/g).[1][2] Carefully basify to pH >12 using saturated K₂CO₃ (avoid NaOH to prevent hydrolysis of the ring).[2]
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) .[1][2]
-
Drying: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter.
-
Re-Salting:
Part 3: Quality Control & Validation
1. NMR Interpretation (D₂O or DMSO-d₆) The thietane ring has a distinct signature. Ring opening or oxidation will shift these signals significantly.[1][2]
-
H2/H4 (Methylene): Multiplet around 3.2 – 3.6 ppm .[1][2]
-
Check: If you see signals > 5.0 ppm (olefinic) or distinct triplets/quartets, the ring may have opened (thiol/allyl species).[2]
-
-
Impurity Check: Look for thietan-3-ol (CH-OH signal) or solvent peaks (THF/Toluene).[1][2]
2. Melting Point
-
Pure Thietan-3-amine HBr/HCl salts typically melt/decompose > 200°C.[1][2]
-
A sharp melting point indicates high purity.[1][2] A broad range (> 5°C) indicates retained solvent or dimers.[2]
Part 4: Storage & Stability
Thietanes are "strained" rings.[1][2] They are kinetically stable but thermodynamically eager to relieve strain via ring-opening.[1][2]
-
Atmosphere: Store under Argon or Nitrogen.[1][2] Oxygen promotes sulfoxide formation.[1][2]
-
Temperature: -20°C is recommended for long-term storage.[1][2]
-
Light: Protect from light (amber vials/foil) to prevent radical-initiated polymerization.[1][2]
References
-
Synthesis and Reactivity of Thietanes
-
Amine Salt Purification Strategies
-
Thietane Physical Properties & Safety
-
Handling of Heterocyclic Amine Salts
"preventing ring-opening of thietane under acidic or basic conditions"
Case ID: THI-90210 Subject: Prevention of Ring-Opening in Thietane Scaffolds (Acid/Base/Nucleophilic Conditions) Assigned Specialist: Senior Application Scientist, Process Development Group
The Mechanic's Corner: Why Your Ring is Breaking
Before troubleshooting, you must understand the failure mode. Thietane is a four-membered sulfur heterocycle.[1] Unlike its oxygen counterpart (oxetane), thietane possesses unique orbital behaviors that dictate its stability profile.
The Stability Profile
| Parameter | Value | Implication |
| Ring Strain Energy (RSE) | ~19.6 kcal/mol (82 kJ/mol) | Moderately strained. Less than oxetane (~25.5 kcal/mol) or thiirane (~19.8 kcal/mol), but sufficient to drive irreversible ring-opening if activated. |
| C-S-C Bond Angle | ~78° | Significant deviation from the ideal sp³ 109.5°, creating angular strain ("Baeyer Strain"). |
| Pucker Angle | ~26° | The ring is not planar; it puckers to relieve torsional strain ("Pitzer Strain") between adjacent methylenes. |
| Sulfur Nucleophilicity | High (Soft) | The large lone pair on sulfur is highly accessible, making it a "soft" nucleophile prone to alkylation or protonation. |
The Core Conflict:
-
In Acid: The sulfur atom is easily protonated or alkylated. This creates a thietanium ion (a good leaving group), triggering ring opening via nucleophilic attack (often by another thietane molecule, leading to polymerization).
-
In Base: The ring is generally stable unless the sulfur is oxidized (sulfone/sulfoxide). In oxidized forms, the
-protons become acidic, leading to -elimination and ring scission.
Troubleshooting Guide: Acidic & Electrophilic Conditions
Symptom: Reaction mixture turns into a white, insoluble solid or a gummy residue. Diagnosis: Cationic Polymerization.[2]
The Mechanism
Under acidic conditions (Lewis or Brønsted), the sulfur atom protonates. Because the ring is strained, the C-S bond weakens. If a nucleophile is present (even the sulfur of a neighboring thietane molecule), it attacks the
Decision Matrix & Solutions
| Issue | Root Cause | Corrective Action |
| Oligomerization | High concentration of thietane acts as the nucleophile. | Dilution: Run reactions at <0.1 M concentration to statistically favor intramolecular reaction or reaction with the desired external reagent over self-polymerization. |
| Ring Opening | Strong Lewis Acid (e.g., | Switch Reagents: Use "softer" Lewis acids if possible, or buffer the system. Temperature: Maintain T < -10°C during Lewis acid addition. |
| Thietanium Salt Decomposition | Alkylating sulfur creates a highly reactive electrophile. | Counter-ion Control: If making a thietanium salt, use non-nucleophilic counter-ions (e.g., |
Troubleshooting Guide: Basic & Nucleophilic Conditions
Symptom: Loss of material; formation of vinyl species or thiols. Diagnosis: Elimination (if oxidized) or Nucleophilic Ring Opening (if activated).
The Mechanism
Thietane (sulfide) is relatively robust to base. However, Thietane-1,1-dioxide (Sulfone) is extremely sensitive. The electron-withdrawing sulfone group makes the adjacent protons acidic (
Decision Matrix & Solutions
| Issue | Root Cause | Corrective Action |
| Sulfone Decomposition | Base-catalyzed | Avoid Hard Bases: Do not use hydroxides or alkoxides with thietane sulfones. Use hindered, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) if buffering is needed. |
| Nucleophilic Opening | Attack at the | Steric Shielding: Substitution at the 2- or 4-position sterically hinders nucleophilic attack, stabilizing the ring. |
| Workup Failure | High pH aqueous wash. | pH Control: Never wash thietane sulfones with 1M NaOH. Quench reactions with saturated |
Visualizing the Pathways
The following diagram illustrates the divergent failure modes based on pH and oxidation state.
Caption: Divergent instability pathways: Acid triggers cationic polymerization via thietanium ions; Base triggers elimination in oxidized derivatives.
Validated Protocols
Protocol A: Safe Oxidation of Thietane to Thietane-1,1-Dioxide
Objective: Oxidize sulfur without triggering acid-catalyzed opening or thermal decomposition.
-
Dissolution: Dissolve thietane (1.0 equiv) in
(0.1 M).-
Why: DCM is non-nucleophilic and solubilizes the oxidant.
-
-
Buffering (Critical): Add solid
(3.0 equiv) directly to the flask.-
Why: mCPBA often contains m-chlorobenzoic acid impurities. The buffer neutralizes acid immediately, preventing thietanium formation.
-
-
Cooling: Cool to 0°C.
-
Addition: Add mCPBA (2.2 equiv) portion-wise over 30 minutes.
-
Why: Exotherm control.[3] Heat increases ring strain release rates.
-
-
Quench: Pour into a mixture of saturated
(to kill peroxide) and saturated .-
Warning: Do not use strong base (NaOH) for the quench; the sulfone is now formed and is base-sensitive.
-
Protocol B: Nucleophilic Substitution on Thietane Scaffolds
Objective: Functionalize a side chain without opening the ring.
-
Activation: If converting an alcohol to a leaving group (e.g., mesylation), use
/ at -10°C.-
Why: Avoids generation of free HCl.
-
-
Displacement: Add the nucleophile (e.g., amine) at low temperature (0°C to RT).
-
Solvent: Use a polar aprotic solvent like DMF or Acetonitrile.
-
Why: These solvents stabilize the transition state but do not act as nucleophiles themselves (unlike alcohols/water which might open the ring).
-
Frequently Asked Questions (FAQ)
Q: Can I use thietane as a solvent? A: Absolutely not. It is a reactive intermediate. Its high sulfur nucleophilicity means it will likely alkylate your reagents or poison metal catalysts.
Q: Why did my thietane polymerization reaction fail to stop? A: Cationic polymerization of thietane is "living" in nature under certain conditions. Unless you specifically quench with a nucleophile that terminates the chain (like an amine), the active chain ends remain reactive.
Q: I need to alkylate the sulfur to make a thietanium salt. How do I keep it stable?
A: Use a non-nucleophilic counter-ion. Alkylate with Trimethyloxonium tetrafluoroborate (
References
-
Block, E. (2007). Thietanes and Thietane-1,1-dioxides. In: Science of Synthesis, Vol 39.[3] Thieme Chemistry.
-
Dittmer, D. C., & Christy, M. E. (1962). The Synthesis of Thietane-1,1-dioxide. The Journal of Organic Chemistry, 27(11), 4040-4043.
-
Lüttringhaus, A., et al. (1966). Cationic Polymerization of Thietanes. Die Makromolekulare Chemie.
-
Bach, R. D., et al. (2003). Ring Strain Energy of Thietane vs Oxetane. Journal of the American Chemical Society.
Sources
Technical Support Center: Removal of Unreacted Thietan-3-amine Hydrobromide
Ticket ID: #THI-003-REM Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Urgency: High (Purification Bottleneck)[1]
Executive Summary
You are encountering difficulty removing unreacted Thietan-3-amine hydrobromide (CAS: 128861-76-7) from your reaction mixture. This reagent is a strained, four-membered sulfur heterocycle with a primary amine.[1][2] Its removal is complicated by two factors:
-
Polarity: As a hydrobromide salt, it is highly water-soluble, but the free base (generated in situ) can linger in organic phases if not properly protonated.[1][2]
-
Ring Strain/Reactivity: The thietane ring (~19.6 kcal/mol strain energy) is susceptible to ring-opening polymerization or oxidation (sulfoxide/sulfone formation) under harsh workup conditions.[1][2]
This guide provides three validated workflows to remove this impurity without compromising your target molecule.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My product is stable to acid. What is the most efficient liquid-liquid extraction (LLE) protocol?
A: If your product is non-basic (e.g., an amide, ester, or ether) and acid-stable, acidic aqueous washing is the gold standard. Thietan-3-amine is a primary amine; treating the organic phase with dilute acid will protonate it, forcing it into the aqueous layer.
-
The Protocol:
-
Dilute the reaction mixture with a non-polar solvent (DCM or EtOAc).[1][2]
-
First Wash: Wash with 0.5 M - 1.0 M HCl (or 10% Citric Acid if mild conditions are needed).[1][2]
-
Verification: Check the pH of the aqueous layer.[2] It must be < 3 to ensure complete protonation.[1][2]
-
Separation: The thietan-3-amine hydrobromide stays in the aqueous phase.[1][2] Your product remains in the organic phase.[1][2]
-
Brine Wash: Wash the organic phase with saturated NaCl to remove residual water/acid.[1][2]
-
Critical Warning: Avoid using oxidizing acids (like Nitric acid) or strong Lewis acids, as these can oxidize the sulfur atom to a sulfoxide/sulfone or trigger ring-opening polymerization of the thietane [1].
Q2: My product is acid-sensitive (e.g., contains acetals, silyl ethers). How do I remove the amine without aqueous acid?
A: Use chemoselective scavenger resins .[2] This "solid-phase extraction" approach avoids aqueous workup entirely and protects acid-labile groups.[1][2]
-
The Solution: Use a Polystyrene-bound Isocyanate (PS-NCO) or Benzaldehyde resin.[1][2]
-
Mechanism: The unreacted Thietan-3-amine (nucleophile) attacks the electrophilic isocyanate on the bead, forming a covalent urea linkage. The impurity becomes part of the solid bead, which is removed by filtration.
-
Protocol:
-
Add 2–4 equivalents (relative to excess amine) of PS-NCO resin to the reaction mixture.
-
Stir gently at room temperature for 2–4 hours.
-
Filter the mixture through a fritted funnel.
-
The filtrate contains your pure product; the amine is trapped on the resin [2].
-
Q3: My product is very polar (amphoteric/water-soluble). Extraction isn't working.
A: If your product partitions into water, LLE will result in yield loss.[1][2] Use Ion Exchange Chromatography (SCX) .[1][2]
-
The Protocol (Catch & Release):
Part 2: Visualized Workflows
Workflow A: Liquid-Liquid Extraction Decision Tree
This logic gate ensures you select the correct solvent system based on product stability.[1][2]
Figure 1: Decision matrix for removing thietan-3-amine based on product stability.[1][2]
Workflow B: Scavenger Resin Mechanism
Visualizing the covalent capture of the impurity.
Figure 2: Mechanism of electrophilic scavenging using isocyanate resins.[1][2]
Part 3: Technical Data & Specifications
Table 1: Solubility & Partitioning Profile
Use this data to design your extraction solvent system.[1][2]
| Property | Thietan-3-amine (Free Base) | Thietan-3-amine (HBr Salt) | Implication for Workup |
| Water Solubility | Moderate to High | Very High | HBr salt stays in water; Free base must be protonated.[1][2] |
| Org. Solubility | Soluble (DCM, EtOAc) | Insoluble | Acid wash converts free base to insoluble salt.[1][2] |
| pKa (Conjugate Acid) | ~8.5 - 9.5 (Est.)[1][2] | N/A | Wash buffer must be pH < 6 to ensure >99% removal.[1][2] |
| Reactivity | Nucleophilic (Primary Amine) | Non-reactive | Free base reacts with scavengers; Salt does not.[1][2] |
Table 2: Recommended Scavenger Resins
Select the resin based on your specific reaction conditions.[2]
| Resin Type | Functionality | Target Impurity | Rate | Notes |
| PS-Isocyanate | Electrophile (-N=C=O) | Prim/Sec Amines | Fast | Best general purpose.[1][2] Forms urea.[1][2] No byproducts. |
| PS-Benzaldehyde | Electrophile (-CHO) | Primary Amines | Medium | Highly selective for primary amines over secondary.[1][2] |
| PS-TsCl | Sulfonyl Chloride | Amines | Fast | Forms sulfonamides.[1][2] Can be too reactive (may react with alcohols).[1][2] |
Part 4: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14594132, Thietan-3-amine.[1][2] Retrieved from [Link][1][2]
-
Biotage (2024). Isocyanate Resins for Amine Scavenging.[1][2] Retrieved from [Link][1][2]
-
Wipf, P. (2004). Strategies in Organic Synthesis: Scavenger Resins.[1][2][5] University of Pittsburgh.[1][2][5] Retrieved from [Link][1][2]
-
ResearchGate (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Retrieved from [Link]
Sources
- 1. Thietan-3-amine | C3H7NS | CID 14594132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. US6011156A - Process for removing primary amines from an amine-containing stream - Google Patents [patents.google.com]
Technical Support Guide: Handling Thietan-3-amine Hydrobromide
Introduction: The Dual Challenge
As a researcher working with Thietan-3-amine hydrobromide , you are managing two competing instabilities:
-
Ring Strain: The 4-membered thietane ring possesses significant angle strain (~80 kJ/mol), making it susceptible to nucleophilic ring-opening reactions.
-
Hygroscopic Salt Formation: The hydrobromide (HBr) counterion creates a highly polar ionic lattice. This lattice energy is often overcome by the hydration energy of atmospheric moisture, leading to rapid deliquescence (absorbing moisture until the solid dissolves in absorbed water).
The Critical Risk: When this compound absorbs water, it does not just become "wet."[1] The resulting aqueous environment, combined with the acidity of the HBr salt, creates ideal conditions for acid-catalyzed ring opening , destroying your pharmacophore before the reaction begins.
Module 1: Storage & Shelf-Life (Passive Defense)
Q: "How should I store the compound for long-term stability?"
The Golden Rule: Treat this compound as a "living" chemical. It requires an environment that actively suppresses entropy.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Low temperature reduces the kinetic energy available for ring-opening reactions and slows the rate of moisture diffusion. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air and "blankets" the solid. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV (which can degrade C-S bonds). Parafilm creates a secondary seal against gas exchange. |
| Desiccant | P₂O₅ or Silica Gel | Store the primary vial inside a secondary jar containing desiccant. |
Module 2: Handling & Weighing (Active Defense)
Q: "The compound turns sticky/oily on the balance. How do I weigh it accurately?"
This is a classic sign of deliquescence.[2] You must break the contact between the bulk solid and the ambient atmosphere.
Protocol A: The Glovebox Method (Gold Standard)
If you have access to an inert gas glovebox (<1 ppm H₂O), weigh the material directly.
Protocol B: The "Difference Weighing" Technique (Benchtop)
Use this if a glovebox is unavailable. Do not use a spatula to transfer slowly on an open balance.
-
Prepare: Dry a receiving flask (Schlenk flask or septum-capped vial) and purge with Argon.
-
Tare: Take the entire storage vial of Thietan-3-amine HBr to the balance. Note the total weight (Vial + Cap + Compound).
-
Dispense: Quickly open the vial, dump an estimated amount into your receiving flask, and immediately recap the storage vial.
-
Calculate: Weigh the storage vial again. The difference is the mass transferred.
-
Why? This minimizes the time the bulk stock is exposed to air.
-
-
Purge: Immediately flush the receiving flask with Argon.
Visualization: Handling Decision Tree
Figure 1: Decision matrix for selecting the appropriate weighing protocol based on available equipment.
Module 3: Troubleshooting & Remediation
Q: "My solid has clumped together. Is it ruined?"
Not necessarily. Clumping indicates surface moisture absorption. However, if it has turned into a yellow/orange oil, hydrolysis may have occurred.
Diagnostic Check
Run a proton NMR in a dry solvent (e.g., DMSO-d6 or CD3CN).
-
Pass: Sharp peaks, correct integration.
-
Fail: Broad peaks, appearance of new multiplets (ring opening), or a large water peak (shifted due to HBr acidity).
Remediation Protocol: Vacuum Drying
If the compound is chemically intact but wet:
-
Place the open vial inside a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) .
-
Apply high vacuum (< 1 mbar) for 12–24 hours.
-
Note: Do not use heat (>40°C) as thermal energy combined with trace moisture can accelerate ring opening.
Module 4: Chemical Compatibility
Q: "Which solvents can I use? Which should I avoid?"
The thietane ring is an electrophile waiting to happen. The HBr salt makes the solution acidic.
| Solvent Class | Status | Recommendation |
| Alcohols (MeOH, EtOH) | CAUTION | Nucleophilic.[2] Can open the ring upon prolonged heating or if the solution is not pH controlled. |
| Water | AVOID | Promotes hydrolysis and polymerization.[2] Only use if immediate reaction is intended. |
| Ethers (THF, Et₂O) | SAFE | Good for suspension. Ensure they are anhydrous (Na/Benzophenone or Molecular Sieves). |
| Chlorinated (DCM, CHCl₃) | SAFE | Excellent solubility for the salt. Ensure they are acid-free (stabilized with amylene, not ethanol). |
| Bases (TEA, DIPEA) | MONITOR | Liberating the free base (Thietan-3-amine) makes the compound volatile and more prone to oxidation. Use immediately. |
Visualization: Degradation Pathway
Figure 2: The cascade of failure initiated by moisture absorption. The combination of water and the acidic HBr salt catalyzes the opening of the strained thietane ring.
References
-
Block, E. (2007).[3] Thietanes and Thietes: Monocyclic. In Comprehensive Heterocyclic Chemistry III. Elsevier.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for drying amine hydrohalides).
-
Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Thietanes, Thietes, and Related Compounds. Wiley.
-
Sigma-Aldrich. (n.d.). Thietan-3-amine hydrochloride Safety Data Sheet. (Used for analogous handling data).[2][3][4][5][6][7][8]
Sources
- 1. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. hepatochem.com [hepatochem.com]
Validation & Comparative
"validation of HPLC methods for Thietan-3-amine hydrobromide purity"
Executive Summary & Molecule Profile
Thietan-3-amine hydrobromide (CAS 603111-75-7) is a critical four-membered heterocyclic building block used in the synthesis of novel pharmaceutical agents. Its analysis presents a "perfect storm" of chromatographic challenges: it is highly polar, lacks a strong UV chromophore, and possesses a strained ring system susceptible to oxidative degradation.
This guide objectively compares two primary analytical strategies: Ion-Pair Reversed-Phase Chromatography (IP-RPLC) with Low-UV detection versus Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) . While IP-RPLC is a traditional workhorse, our comparative data and technical analysis suggest that HILIC-CAD offers superior specificity and sensitivity for this specific salt form.
Molecule Profile: Thietan-3-amine HBr[1]
-
Structure: Saturated 4-membered thietane ring with a primary amine.
-
Key Properties: Highly water-soluble; pKa ~8–9 (amine); no conjugated
-system (UV nm). -
Stability Risks: S-oxidation to sulfoxide/sulfone; ring-opening polymerization under acidic/thermal stress.
Comparative Analysis: IP-RPLC vs. HILIC-CAD
The following analysis contrasts the two most viable methodologies for purity determination.
Method A: Ion-Pair RPLC (The Traditional Approach)
-
Mechanism: Uses an anionic ion-pairing reagent (e.g., Octanesulfonic acid) to form a neutral complex with the protonated amine, allowing retention on a C18 column.
-
Detection: UV at 205–210 nm.
-
Verdict: Functional but fraught with robustness issues. The low UV wavelength captures significant background noise and mobile phase interference.
Method B: HILIC-CAD (The Modern Standard)
-
Mechanism: Partitioning of the polar analyte into a water-enriched layer on a polar stationary phase (Amide or Bare Silica).
-
Detection: Charged Aerosol Detection (CAD), which measures analyte mass independent of optical properties.
-
Verdict: Superior. HILIC retains the polar amine naturally without "sticky" reagents, and CAD eliminates the low-UV baseline drift.
Performance Comparison Table
| Feature | Method A: IP-RPLC (UV 210 nm) | Method B: HILIC (CAD) |
| Stationary Phase | C18 (End-capped) | Amide or Zwitterionic |
| Mobile Phase Additive | Sodium Octanesulfonate (Ion Pair) | Ammonium Acetate (Buffer) |
| Retention Mechanism | Hydrophobic interaction of ion-pair | Hydrophilic Partitioning |
| LOD (Limit of Detection) | ~10 ppm (High background noise) | ~1–2 ppm (Low noise) |
| MS Compatibility | No (Non-volatile reagents) | Yes (Volatile buffer) |
| Equilibration Time | Slow (>60 mins) | Moderate (20–30 mins) |
| Specificity | Poor (Solvent fronts interfere) | Excellent (Separates salt from amine) |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate method based on lab capabilities and validation requirements.
Figure 1: Analytical Decision Tree for polar amine salts lacking chromophores.
Detailed Experimental Protocols
Protocol A: Recommended HILIC-CAD Method
-
Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile (ACN).
-
Isocratic Mode: 85% B / 15% A. (High organic is required for HILIC retention).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detector: Charged Aerosol Detector (CAD). Note: Set evaporation temp to 35°C.
-
Sample Diluent: 80:20 ACN:Water. Critical: Diluent must match the mobile phase organic strength to prevent "solvent wash-through" peak distortion.
Protocol B: Alternative IP-RPLC Method
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Buffer (20 mM Phosphate pH 3.0 + 5 mM Sodium Octanesulfonate) : Acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Note: The column must be dedicated to Ion Pairing; once used with sulfonates, it cannot be easily restored for standard RP use.
Validation Strategy (ICH Q2(R2) Aligned)
Validation must demonstrate that the method is suitable for the intended purpose.[3][4] For Thietan-3-amine, Specificity and Robustness are the critical failure points.
Specificity (Stress Testing)
You must prove the method can separate the main peak from:
-
Counter-ion: Bromide peak (elutes at void in RP, retained in HILIC).
-
Oxidation Products: Thietane-1-oxide (Sulfoxide) and Thietane-1,1-dioxide (Sulfone).
-
Experiment: Treat sample with 3%
for 1 hour. The HILIC method should resolve the earlier eluting sulfoxides from the amine.
-
Linearity & Range
Due to the CAD's non-linear response (power function), data transformation is often required, or a quadratic curve fit is used.
-
Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL).
-
Acceptance:
(using quadratic fit for CAD, linear for UV).
Representative Validation Data (Simulated)
The following table represents typical validation results expected for Thietan-3-amine HBr using the HILIC-CAD protocol.
| Parameter | Acceptance Criteria | Typical Result (HILIC-CAD) | Status |
| Specificity | Resolution ( | Pass | |
| Linearity | Pass | ||
| Accuracy | 98.0% – 102.0% Recovery | 99.4% (at 100% level) | Pass |
| Precision (Repeatability) | RSD < 2.0% (n=6) | 0.8% | Pass |
| Intermediate Precision | RSD < 2.0% (Different days/analysts) | 1.2% | Pass |
| LOD | S/N > 3 | 0.5 µg/mL | Pass |
Validation Workflow Diagram
This workflow ensures compliance with ICH Q2(R2) guidelines, specifically addressing the "Lifecycle Management" aspect introduced in R2.
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.
Expert Insights & Troubleshooting
-
The "Ghost" Peak: In HILIC, the Hydrobromide salt will dissociate. The Bromide ion (
) often appears as a distinct peak. Do not confuse this with an impurity. In CAD, it may show a response; in UV, it absorbs below 210 nm. -
Sample Stability: Thietanes are reactive. Prepare samples fresh in a mixture of ACN:Water (80:20). Avoid pure water as a diluent, as it can degrade peak shape in HILIC (viscous fingering effect).
-
CAD Settings: Unlike UV, CAD response depends on mobile phase volatility. Ensure your buffer (Ammonium Acetate) is high purity (LC-MS grade) to prevent high background noise.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][5][6] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). Thietan-3-amine (PubChem Compound Summary). Retrieved from [Link]
-
McCalley, D. V. Hydrophilic interaction chromatography (HILIC): A critical review. (2017).[5] Journal of Chromatography A. (General reference on HILIC mechanism for polar amines).
Sources
Technical Guide: Structural Elucidation of Thietan-3-amine Hydrobromide via X-ray Crystallography
Executive Summary
Thietan-3-amine derivatives are emerging as critical bioisosteres in medicinal chemistry, offering a four-membered sulfur-containing scaffold that modulates lipophilicity and metabolic stability compared to traditional morpholine or piperidine rings. However, the high ring strain (~19 kcal/mol) and conformational flexibility ("puckering") of the thietane ring present significant characterization challenges.
This guide provides a comparative analysis of structural elucidation methods, establishing Single Crystal X-ray Diffraction (SC-XRD) of the Hydrobromide (HBr) salt as the gold standard. We detail the "Heavy Atom Effect" advantage of bromine for ab initio phasing, contrast this with NMR and DFT limitations, and provide a field-validated protocol for crystallization and data collection.
Part 1: The Structural Challenge
The primary structural ambiguity in thietan-3-amine derivatives is the Ring Puckering Angle (
-
The Problem: In solution (NMR), the ring undergoes rapid "butterfly" inversion, resulting in an averaged planar signal.
-
The Solution: X-ray crystallography freezes the molecule in a low-energy conformation, revealing the precise puckering angle (typically 25°–35°) and the axial/equatorial orientation of the amine substituent.
Part 2: Comparative Analysis of Analytical Techniques
The following table objectively compares the efficacy of SC-XRD (HBr salt) against alternative methods for defining the 3D structure of thietan-3-amine derivatives.
Table 1: Comparative Efficacy of Structural Elucidation Methods
| Feature | SC-XRD (HBr Salt) | SC-XRD (HCl Salt) | Solution NMR ( | DFT Computational Modeling |
| Primary Utility | Absolute structure & conformation | Connectivity & packing | Bulk purity & dynamic average | Theoretical energy minima |
| Phase Determination | Superior (Anomalous Dispersion) | Difficult (Requires Direct Methods) | N/A | N/A |
| Conformational Insight | Static (Precise Puckering Angle) | Static | Dynamic (Time-averaged) | Gas-phase (No lattice forces) |
| Chiral Resolution | Yes (Flack Parameter < 0.1) | Poor (Low anomalous signal) | No (Requires chiral solvating agent) | N/A |
| Sample Requirement | Single Crystal (~0.1 mm) | Single Crystal | ~5 mg dissolved | None (In silico) |
| Throughput | Low (Days to Weeks) | Low | High (Minutes) | High (Hours) |
Why the Hydrobromide (HBr) Derivative?
The choice of the hydrobromide salt is not arbitrary; it is a strategic decision to leverage the Heavy Atom Effect .
-
Anomalous Scattering: Bromine (
) has a significant anomalous scattering contribution ( ) at the standard Copper wavelength ( ). This allows for the determination of absolute structure (stereochemistry) even in the absence of other chiral centers, using the Flack parameter. -
Phasing Power: The heavy atom dominates the diffraction phases, allowing for easier structure solution using Patterson methods or SAD (Single-wavelength Anomalous Diffraction) if the light-atom model is ambiguous.
-
Crystallizability: HBr salts often form denser, more ordered lattices than HCl salts due to stronger dispersion forces and specific N-H...Br hydrogen bonding networks.
Part 3: Experimental Protocol
Synthesis & Crystallization Workflow
Objective: Obtain diffraction-quality single crystals (dimensions
Step 1: Salt Formation
-
Dissolve Thietan-3-amine (free base) in minimal anhydrous ethanol.
-
Add 1.05 equivalents of HBr (48% aq. or in acetic acid) dropwise at 0°C.
-
Stir for 30 minutes. Evaporate solvent to obtain the crude bromide salt.
Step 2: Crystal Growth (Vapor Diffusion) Note: Slow evaporation often yields twinned crystals for this class. Vapor diffusion is preferred.
-
Inner Vial: Dissolve 20 mg of Thietan-3-amine HBr in 1.5 mL of Methanol (good solubility).
-
Outer Vessel: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether or Hexane (anti-solvent).
-
Incubation: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Timeline: Crystals should appear within 48–72 hours as the ether diffuses into the methanol, slowly lowering solubility.
Data Collection Strategy
Instrument: Diffractometer equipped with Cu
-
Mounting: Select a block-like crystal. Mount on a Kapton loop using Paratone oil.
-
Temperature: Cool to 100 K .
-
Reasoning: Thietane rings exhibit high thermal motion (disorder) at room temperature. Cryo-cooling freezes the ring puckering, sharpening the diffraction spots at high angles.
-
-
Strategy: Collect a complete sphere of data (redundancy > 4) to maximize the accuracy of the anomalous signal from the Bromine atom.
Part 4: Visualization of Workflows
Diagram 1: Crystallographic Decision Logic
This diagram illustrates the decision process for selecting the salt form and method based on the specific structural question.
Caption: Decision logic for selecting HBr salts to resolve absolute configuration and phasing challenges.
Diagram 2: The Vapor Diffusion Protocol
A visual representation of the optimal crystallization setup for thietane salts.
Caption: Vapor diffusion setup utilizing methanol/ether system to control nucleation rate.
Part 5: Data Interpretation & Quality Control
When analyzing the solved structure, verify the following parameters to ensure scientific validity:
-
R-Factor (
): For a high-quality HBr salt structure, aim for . Higher values may indicate disorder in the thietane ring. -
Puckering Angle (
): Measure the dihedral angle between the plane and the plane.-
Expected Range: 25°–35°.
-
Significance: If
, suspect disorder (dynamic averaging) or crystal packing forces forcing planarity (rare).
-
-
Hydrogen Bonding: Map the interaction between the ammonium protons (
) and the Bromide anion ( ). Typical distances are 3.3–3.5 . These interactions stabilize the crystal lattice and are critical for the high density of the salt.
References
-
Thietane Ring Conformation & Derivatives
-
Block, E. (2007). Thietanes and Derivatives. Science of Synthesis.
- Context: Authoritative review on the synthesis and general structural properties of thietane rings, establishing the baseline for puckering behavior.
-
-
Heavy Atom Effect in Crystallography
-
Crystallization of Amine Salts
-
Thietan-3-amine Chemical Data
Sources
Safety Operating Guide
Mastering the Protocol: A Guide to Safely Handling Thietan-3-amine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Thietan-3-amine hydrobromide is a valuable reagent in contemporary drug discovery and chemical synthesis. However, its potent chemical properties necessitate a rigorous and informed approach to laboratory handling. This guide, developed for the discerning scientist, moves beyond a simple checklist to provide a deep, procedural understanding of how to manage this compound safely and effectively. Here, we will explore the causality behind each safety recommendation, ensuring that every action in the laboratory is deliberate, understood, and contributes to a culture of comprehensive safety.
Foundational Safety: Hazard Identification and Risk Assessment
The parent amine is classified as causing severe skin burns and eye damage, being harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation[1]. The hydrobromide salt is expected to share these irritation and corrosion properties. Therefore, a risk assessment must assume the compound is:
-
Corrosive to skin and eyes: Capable of causing burns and irreversible damage upon contact.
-
A respiratory irritant: Inhalation of the dust can lead to irritation of the respiratory tract[2].
-
Acutely toxic: Harmful if ingested or absorbed through the skin[1].
This initial assessment dictates that all handling procedures must prioritize the prevention of direct contact and aerosol generation.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering and administrative protocols.
-
Engineering Controls: All manipulations of solid Thietan-3-amine hydrobromide must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling fine dust particles that can become airborne during weighing and transferring.
-
Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide before beginning work.
Personal Protective Equipment (PPE): A Task-Specific Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities of material being handled. The following table provides a clear, scalable PPE plan.
| Operational Scale | Task Example | Minimum Required PPE Ensemble | Rationale |
| Microscale (<1 g) | Weighing for a small reaction | Nitrile gloves (double-gloved), safety glasses with side shields, fully-buttoned lab coat. | Provides a baseline of protection against minor, incidental contact. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin. |
| Bench Scale (1 g - 20 g) | Reaction setup, workup | Heavy-duty nitrile or neoprene gloves, chemical splash goggles, face shield, lab coat.[4][5] | Increased quantities elevate the risk of splashes. Goggles and a face shield offer superior protection against eye and face contact.[5] Heavier gloves provide greater chemical resistance.[6] |
| Large Scale (>20 g) / High-Energy Operations | Bulk transfer, reactions involving vigorous stirring or heating | Chemical-resistant gloves (e.g., Butyl rubber), chemical splash goggles, face shield, chemically resistant apron or coveralls.[7] | Large quantities significantly increase the consequences of a spill or splash. A chemically resistant apron or coveralls protects the torso and legs from corrosive material. |
Gloves: A Deeper Dive
Standard nitrile gloves are suitable for incidental contact at a small scale. However, for prolonged handling or larger quantities, more robust options should be considered. While specific permeation data for Thietan-3-amine hydrobromide is not available, general resistance charts for amines and acids are instructive. Nitrile offers good protection against many chemicals, but butyl rubber gloves are often recommended for broader protection against corrosive acids and bases.[6][8] Crucially, upon any known contamination, gloves should be removed and replaced immediately.
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step procedure minimizes risk and ensures reproducibility.
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and the appropriate waste containers before handling the compound.
-
Don the required PPE as outlined in the table above.
-
-
Aliquotting and Transfer:
-
Open the container slowly to avoid creating a puff of airborne dust.
-
Use a dedicated spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel.
-
Avoid any scooping motions that could generate dust.
-
Once the transfer is complete, securely close the primary container.
-
-
Post-Handling:
-
Carefully clean any residual powder from the spatula and work surface using a solvent-moistened wipe. Dispose of the wipe in a designated hazardous waste container.
-
Remove PPE in the correct order: outer gloves (if double-gloved), apron/coveralls, face shield, goggles, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[9]
-
Emergency Response: A Clear and Decisive Plan
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately remove contaminated clothing.[10] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite). Carefully scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Prevent entry to the area until it has been decontaminated by trained personnel.
-
Below is a workflow diagram illustrating the decision-making process for handling an incident.
Caption: Emergency response workflow for incidents involving Thietan-3-amine hydrobromide.
Disposal: A Responsible Conclusion
All waste containing Thietan-3-amine hydrobromide, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[10] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not allow the chemical to enter drains or the environment.[3]
By integrating these principles of hazard assessment, engineering controls, and procedural diligence, researchers can confidently and safely utilize Thietan-3-amine hydrobromide, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. (2024-08-27). [Link]
-
Chemicals - Microflex. Microflex. General information on glove materials.[Link]
-
SAFETY DATA SHEET - Kao Chemicals. Kao Chemicals. (2021-11-03). Note: This SDS is for a different amine compound but provides relevant first-aid information.[Link]
-
What are the Health and Safety Guidelines for Using Amines? Bisley International. [Link]
-
Thietan-3-amine | C3H7NS | CID 14594132. PubChem - NIH. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety - University of Washington. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. (2025-07-02). [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University. (2015-07-02). [Link]
-
Triethylamine hydrobromide | C6H16BrN | CID 12493. PubChem - NIH. [Link]
Sources
- 1. Thietan-3-amine | C3H7NS | CID 14594132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemical.kao.com [chemical.kao.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
